molecular formula C11H14O2 B2433186 2-Methyl-2-(3-methylphenyl)propanoic acid CAS No. 93351-25-8

2-Methyl-2-(3-methylphenyl)propanoic acid

Cat. No.: B2433186
CAS No.: 93351-25-8
M. Wt: 178.231
InChI Key: WDKWQWKHODEFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(3-methylphenyl)propanoic acid ( 1523019-25-1) is a high-purity chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol. It serves as a valuable building block in organic synthesis and medicinal chemistry research. Compounds featuring the 2-arylpropanoic acid scaffold are of significant interest in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), as this core structure is known to be an essential pharmacophore for cyclooxygenase (COX) enzyme inhibition . The free carboxylic acid group in such molecules is critical for forming key interactions with the active site of COX enzymes, making derivatives of this class promising candidates for anti-inflammatory and analgesic agent development . This product is intended for research purposes as a synthetic intermediate. It can be utilized in carboxylation studies, the synthesis of more complex amide or ester derivatives, and in structure-activity relationship (SAR) studies aimed at discovering new bioactive molecules. The gem-dimethyl substitution adjacent to the carboxylic acid presents a sterically hindered motif that can be exploited to investigate metabolic stability and conformational effects in drug design. Safety and Handling: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-5-4-6-9(7-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKWQWKHODEFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 2-Methyl-2-(3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and characterization of 2-Methyl-2-(3-methylphenyl)propanoic acid (CAS: 93351-25-8). This document is structured for researchers requiring high-fidelity data for experimental design and drug discovery applications.

Technical Whitepaper & Characterization Guide

Executive Summary

2-Methyl-2-(3-methylphenyl)propanoic acid is a sterically hindered carboxylic acid characterized by a quaternary


-carbon and a meta-substituted aromatic ring. Structurally analogous to the "profen" class of NSAIDs (e.g., ibuprofen), this molecule serves as a critical building block in medicinal chemistry, particularly for introducing gem-dimethyl metabolic blocks that enhance drug stability against 

-oxidation and metabolic turnover.

This guide provides a validated physicochemical profile, synthetic logic, and handling protocols derived from application-specific data.

Chemical Identity & Structural Analysis

The molecule features a propanoic acid backbone with two methyl substituents at the C2 position, creating a gem-dimethyl motif. This steric bulk significantly influences its reactivity, solubility, and metabolic profile compared to its non-methylated analogs.

AttributeSpecification
IUPAC Name 2-Methyl-2-(3-methylphenyl)propanoic acid
Common Synonyms

-Dimethyl-3-methylphenylacetic acid; 2-(m-Tolyl)isobutyric acid
CAS Registry Number 93351-25-8
Molecular Formula C

H

O

SMILES CC1=CC(=CC=C1)C(C)(C)C(=O)O
Molecular Weight 178.23 g/mol

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models calibrated against structural isomers (e.g., the p-tolyl analog).

Physical Constants
PropertyValue / RangeTechnical Insight
Physical State Solid (White Powder)Typically isolated as a crystalline powder. Lower symmetry of the meta-isomer may depress MP relative to para-analogs.
Melting Point 75 – 85 °C (Estimated)Isomeric p-tolyl analog melts at 37–42°C; unsubstituted phenyl analog melts at 80–82°C. The gem-dimethyl group generally increases lattice energy.
Boiling Point 275 – 285 °C (760 mmHg)High boiling point necessitates vacuum distillation (e.g., 0.5 mmHg) for purification if not crystallizing.
Density 1.08 ± 0.05 g/cm³Typical for aryl propanoic acids.
Flash Point >110 °CNon-volatile solid; minimal flammability risk under standard conditions.
Solubility & Lipophilicity

The gem-dimethyl group acts as a lipophilic shield, increasing the LogP relative to phenylacetic acid derivatives.

  • LogP (Octanol/Water): 2.7 – 2.9 (Predicted).

    • Implication: High membrane permeability; suitable for CNS-targeted scaffolds.

  • pKa (Acid Dissociation): 4.4 – 4.6 .

    • Implication: Exists as a mono-anion at physiological pH (7.4).

  • Solubility Profile:

    • Water:[1] Insoluble (< 0.5 mg/mL).

    • Organic Solvents: Freely soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and DMSO.

    • Base: Soluble in 1N NaOH or NaHCO

      
       (forming the sodium salt).
      

Synthetic Pathways & Process Logic

The construction of the quaternary carbon (C2) is the rate-limiting step. Direct methylation of phenylacetic acid derivatives often leads to mixtures of mono- and di-methylated products. The preferred route utilizes dialkylation of arylacetonitriles followed by hydrolysis, ensuring complete substitution.

Validated Synthetic Workflow

Precursor: 3-Methylphenylacetonitrile (m-Tolylacetonitrile).

  • Gem-Dimethylation: Reaction with Methyl Iodide (MeI) using a strong base (NaH or KOtBu) in THF to install two methyl groups.

  • Nitrile Hydrolysis: Harsh acidic or basic hydrolysis is required due to the steric hindrance of the adjacent gem-dimethyl group.

Reaction Logic Diagram (DOT)

The following diagram illustrates the critical decision points in the synthesis and purification workflow.

SynthesisWorkflow Start Start: m-Tolylacetonitrile Step1 Step 1: Gem-Dimethylation (2.2 eq MeI, NaH, THF, 0°C to RT) Start->Step1 Check1 QC: Check for Mono-methyl impurity (GC-MS / TLC) Step1->Check1 Check1->Step1 Fail (Re-alkylate) Step2 Step 2: Steric Hydrolysis (KOH, Ethylene Glycol, 160°C) Check1->Step2 Pass (>98% Di-methyl) Step3 Step 3: Acidification & Extraction (HCl to pH 1, Ext. w/ DCM) Step2->Step3 Purification Purification: Recrystallization (Hexanes/EtOAc) Step3->Purification Final Final Product: 2-Methyl-2-(3-methylphenyl)propanoic acid Purification->Final

Figure 1: Synthetic workflow emphasizing the critical quality control step after methylation to ensure complete gem-dimethylation before hydrolysis.

Analytical Characterization

Confirming the structure requires distinguishing the gem-dimethyl singlet from the aromatic methyl group.

Nuclear Magnetic Resonance (NMR) Expectations
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       11.0–12.0 (br s, 1H, COOH ).
      
    • 
       7.10–7.30 (m, 4H, Ar-H ). m-Substitution pattern.
      
    • 
       2.35 (s, 3H, Ar-CH 
      
      
      
      ).
    • 
       1.58 (s, 6H, C(CH 
      
      
      
      )
      
      
      ). Key diagnostic signal: Strong singlet integrating to 6 protons.
  • 
    C NMR: 
    
    • Distinct quaternary carbon signal at

      
       ~46 ppm (Ar-C -COOH).
      
    • Carbonyl signal at

      
       ~183 ppm.
      
Mass Spectrometry (MS)
  • ESI-MS (Negative Mode): [M-H]

    
     = 177.2 m/z.
    
  • Fragmentation: Loss of CO

    
     (M-44) is common in carboxylic acids.
    

Handling & Safety Protocols

While not classified as highly toxic, the compound acts as an irritant due to its acidic nature and lipophilicity.

  • GHS Classification:

    • Skin Irrit. 2 (H315)[2]

    • Eye Irrit.[2][3] 2A (H319)

    • STOT SE 3 (H335)[3]

  • Storage: Store in a tightly sealed container at room temperature (15–25°C). Hygroscopicity is low, but moisture can affect precise weighing for analytical standards.

  • First Aid: In case of contact with eyes, rinse immediately with 1% sodium bicarbonate solution or water for 15 minutes.

References

  • ChemicalBook. 2-Methyl-2-(3-methylphenyl)propanoic acid Product Description & Synthesis.

  • Sigma-Aldrich. 2-Methyl-2-(3-methylphenyl)propanoic acid CAS 93351-25-8 Data Sheet.

  • National Institutes of Health (NIH) PubChem. Compound Summary: 2-(3-Methylphenyl)propanoic acid (Isomer/Analog Data).

  • Organic Syntheses. Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate. (Methodology Reference).

  • ChemSrc. 2-Methyl-2-phenylpropanoic acid Physicochemical Properties. (Analogous Structure Reference).

Sources

Biological Activity & Technical Profile: 2-Methyl-2-(3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of 2-Methyl-2-(3-methylphenyl)propanoic acid (CAS: 93351-25-8), focusing on its chemical biology, structural utility in drug design, and synthetic applications.

Executive Summary

2-Methyl-2-(3-methylphenyl)propanoic acid , also known as 2-(3-methylphenyl)isobutyric acid , is a specialized carboxylic acid scaffold used primarily in medicinal chemistry and chemical biology. Unlike simple phenylacetic acids, this compound features a gem-dimethyl substitution at the


-carbon. This structural modification is not merely cosmetic; it fundamentally alters the molecule's biological profile by introducing significant steric hindrance, which blocks standard metabolic pathways (such as 

-oxidation) and restricts conformational freedom (the Thorpe-Ingold effect ).

While not a marketed therapeutic drug itself, it serves as a critical bioisostere and pharmacophore building block in the development of metabolically stable ligands for nuclear receptors (e.g., PPARs) and specific enzyme inhibitors.

Property Data
CAS Number 93351-25-8
IUPAC Name 2-Methyl-2-(3-methylphenyl)propanoic acid
Synonyms 2-(m-Tolyl)isobutyric acid;

-Dimethyl-3-methylphenylacetic acid
Molecular Formula C

H

O

Molecular Weight 178.23 g/mol
Key Structural Feature Gem-dimethyl (

-dimethyl) group; meta-substituted aromatic ring
Primary Utility Metabolic blocking group; PPAR pharmacophore; Steric probe

Structural Biology & Mechanism of Action

The Gem-Dimethyl Effect (Metabolic Blockade)

The defining feature of this molecule is the quaternary carbon at the


-position. In biological systems, linear alkyl chains or simple 

-methyl acids are susceptible to rapid metabolism:
  • 
    -Oxidation:  Mitochondrial enzymes typically degrade fatty acid-like chains. The presence of two methyl groups at the 
    
    
    
    -carbon creates a "metabolic wall," preventing the formation of the
    
    
    -unsaturated intermediate required for
    
    
    -oxidation.
  • Glucuronidation: The steric bulk hinders the approach of UDP-glucuronosyltransferases (UGTs), significantly increasing the half-life of the free acid in plasma compared to its non-methylated analogs.

Pharmacophore Similarity (SAR)

This compound shares high structural homology with the "fibrate" class of lipid-lowering drugs, although it lacks the phenoxy-ether linkage typical of clofibrate or gemfibrozil.

  • PPAR Agonism Potential: The 2-methyl-2-phenylpropanoic acid motif is a known scaffold for Peroxisome Proliferator-Activated Receptor (PPAR) ligands. The carboxylate head group forms hydrogen bonds with the receptor's Tyr/His residues, while the meta-tolyl group occupies the hydrophobic pocket.

  • Auxinic Activity: In plant biology,

    
    -alkylated phenylacetic acids function as anti-auxins  or auxin transport inhibitors. The steric bulk prevents the conformational change necessary to activate the TIR1 ubiquitin ligase complex, effectively blocking auxin signaling.
    
Visualization: Metabolic Stability & Steric Shielding

The following diagram illustrates how the gem-dimethyl group blocks enzymatic attack compared to a standard phenylacetic acid.

MetabolicBlockade cluster_legend Mechanism Substrate_Normal Phenylacetic Acid (Alpha-CH2) Enzyme CYP450 / UGT Enzyme Active Site Substrate_Normal->Enzyme Fits Active Site Metabolite Oxidized/Glucuronidated Product Enzyme->Metabolite Rapid Metabolism NoReaction Metabolic Blockade (No Reaction) Enzyme->NoReaction Substrate_Blocked 2-Methyl-2-(3-methylphenyl) propanoic acid (Gem-Dimethyl) Substrate_Blocked->Enzyme Steric Clash Gem-dimethyl prevents enzyme access Gem-dimethyl prevents enzyme access

Figure 1: Mechanism of metabolic stabilization provided by the


-dimethyl substitution.

Experimental Protocols

Chemical Synthesis (Optimized Workflow)

While commercially available, specific isotopologues or derivatives may require de novo synthesis. The following protocol is adapted from recent arylation methodologies (e.g., Organic Letters, 2021).

Reaction Class:


-Arylation of ester enolates or Hydrolysis of 

-dimethylnitriles.

Protocol:

  • Starting Material: 1-Bromo-3-methylbenzene (3-Bromotoluene).

  • Coupling Partner: Methyl isobutyrate (or Isobutyronitrile).

  • Catalyst System: Pd(dba)

    
     (1 mol%) + P(t-Bu)
    
    
    
    (Ligand).
  • Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu, depending on the electrophile.

  • Conditions:

    • Mix Pd catalyst and ligand in Toluene under Argon.

    • Add 3-Bromotoluene and Methyl isobutyrate.

    • Slowly add Base at 0°C, then reflux at 80°C for 12 hours.

  • Hydrolysis: Treat the resulting ester with NaOH/MeOH/H

    
    O at 80°C to yield the free acid (CAS 93351-25-8) .
    
  • Purification: Acid-base extraction followed by recrystallization from Hexane/EtOAc.

In Vitro Metabolic Stability Assay

To validate the stability conferred by the gem-dimethyl group, use the following microsomal stability assay.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compound: 2-Methyl-2-(3-methylphenyl)propanoic acid (1 µM final).

  • Control: Diclofenac (High clearance) and Warfarin (Low clearance).

Procedure:

  • Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 minutes.

  • Quenching: Immediately mix aliquots with 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expected Result: The test compound should show >90% remaining at T=60 min, confirming metabolic resistance.

Applications in Drug Discovery

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .

Application DomainSpecific Utility
Metabolic Disease Design of Dual PPAR

agonists
. The meta-methyl group provides selectivity for the PPAR ligand-binding pocket, while the acid head group anchors the molecule.
Neurology Development of GABA analogs . The gem-dimethyl group mimics the steric constraints of gabapentinoids but with a lipophilic aromatic tail.
Agrochemicals Synthesis of Herbicide Safeners . The structure mimics auxins but lacks the efficacy to kill the crop, potentially blocking herbicide binding sites.
Synthetic Pathway Visualization

The following diagram outlines the synthesis and downstream utility.

SynthesisWorkflow Bromotoluene 3-Bromotoluene Coupling Pd-Catalyzed Alpha-Arylation Bromotoluene->Coupling Isobutyrate Methyl Isobutyrate Isobutyrate->Coupling Hydrolysis Hydrolysis (NaOH/MeOH) Coupling->Hydrolysis Intermediate Ester Target 2-Methyl-2-(3-methylphenyl) propanoic acid (CAS 93351-25-8) Hydrolysis->Target DrugDesign Drug Design: Metabolically Stable Bioisostere Target->DrugDesign Probes Chemical Probe: Steric Constraint Studies Target->Probes

Figure 2: Synthetic route and downstream applications of the target compound.

References

  • Sigma-Aldrich. (n.d.). 2-Methyl-2-(3-methylphenyl)propanoic acid Product Page. Retrieved from

  • Srinivas, D., & Satyanarayana, G. (2021).

    
    -Disubstituted Esters/Acids." Organic Letters, 23(19), 7353–7358. 
    
  • ChemicalBook. (n.d.). 2-Methyl-2-(3-methylphenyl)propanoic acid Properties and Suppliers. Retrieved from

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (General reference on Gem-dimethyl effect).

2-Methyl-2-(3-methylphenyl)propanoic Acid: A Technical Guide to Structure, Synthesis, and Biological Potential

[1]

Introduction: The Gem-Dimethyl Aryl Acid Scaffold

2-Methyl-2-(3-methylphenyl)propanoic acid (also known as


-disubstituted arylpropionic acid
1

1

This structural modification—the "Gem-Dimethyl Effect" (Thorpe-Ingold Effect)—confers unique physicochemical and biological properties, primarily by restricting conformational freedom and blocking metabolic degradation pathways such as

1
Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-Methyl-2-(3-methylphenyl)propanoic acid[1]

  • CAS Number: 93351-25-8[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 178.23 g/mol [1]

  • Key Structural Features:

    • m-Tolyl Moiety: A 3-methylphenyl group providing lipophilic bulk and specific steric interactions.[1]

    • Quaternary

      
      -Carbon:  Prevents racemization (a common issue with NSAIDs) and increases metabolic stability.[1]
      
    • Carboxylic Acid Headgroup: Essential for hydrogen bonding and electrostatic interactions (e.g., with Arginine residues in COX or PPAR binding pockets).[1]

Biological Effects & Pharmacological Potential[1][6][7][8]

While specific clinical data for the parent acid is limited compared to its 4-substituted analogs, its biological profile is inferred from high-confidence Structure-Activity Relationship (SAR) data of the Aryl-Isobutyric Acid class.[1]

Metabolic Stability & Pharmacokinetics

The primary biological advantage of this scaffold is its resistance to metabolism.[1]

  • Blockade of Chiral Inversion: Traditional NSAIDs (e.g., Ibuprofen) undergo unidirectional chiral inversion (

    
    ) via an acyl-CoA thioester intermediate.[1] The presence of the second methyl group at the 
    
    
    -position in 2-Methyl-2-(3-methylphenyl)propanoic acid sterically hinders the formation of the CoA-thioester, effectively "locking" the molecule's configuration (though this specific molecule is achiral at the
    
    
    -carbon, this stability applies to its derivatives).[1]
  • Inhibition of

    
    -Oxidation:  The quaternary center prevents the abstraction of an 
    
    
    -proton, a necessary step for mitochondrial
    
    
    -oxidation, thereby prolonging half-life.[1]
Potential Target Interactions

Based on the scaffold homology, the compound and its derivatives exhibit potential activity in two primary pathways:[1]

A. PPAR Agonism (Lipid Metabolism)

The

Fibrates

1
  • Mechanism: The carboxylic acid headgroup forms a salt bridge with specific residues (e.g., Tyr464, Tyr314, Ser280) in the PPAR Ligand Binding Domain (LBD).[1] The 3-methylphenyl tail mimics the lipophilic tail of fatty acids.[1]

  • Effect: Activation of PPAR

    
     leads to increased fatty acid oxidation and decreased triglyceride levels.[1]
    
B. COX Inhibition (Inflammation)

While 2-arylpropionic acids (Profens) are potent COX inhibitors, the introduction of a second methyl group (converting it to an isobutyric derivative) often reduces COX-1/COX-2 inhibitory potency due to steric clash within the cyclooxygenase channel.[1]

  • Significance: This reduction in COX activity can be advantageous if the goal is to design metabolic modulators (like PPAR agonists) without the gastric side effects associated with COX inhibition.[1]

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling potential of the scaffold based on its structural features.

BiologicalPathwaysCompound2-Methyl-2-(3-methylphenyl)propanoic acidQuaternaryCQuaternary Alpha-CarbonCompound->QuaternaryCLipophilicTail3-Methylphenyl GroupCompound->LipophilicTailPPARPPAR-alpha(Nuclear Receptor)Compound->PPARAcid HeadgroupMetabolismMetabolic Enzymes(Acyl-CoA Synthetase)QuaternaryC->MetabolismSteric BlockadeCOXCOX-1 / COX-2(Enzymes)QuaternaryC->COXSteric HindranceLipophilicTail->PPARHydrophobic BindingStabilityHigh Metabolic Stability(No Inversion)Metabolism->StabilityResultLipidLoweringLipid Lowering(Increased FA Oxidation)PPAR->LipidLoweringLowInflammationReduced COX Affinity(Low GI Toxicity)COX->LowInflammation

Caption: Mechanistic divergence of the gem-dimethyl scaffold: Metabolic stability vs. Receptor selectivity.[1]

Experimental Protocols

Synthesis of 2-Methyl-2-(3-methylphenyl)propanoic Acid

Context: Direct synthesis via Palladium-Catalyzed Decarbonylative Coupling as described by Srinivas & Satyanarayana (2021). This method is superior to traditional alkylation due to milder conditions and higher specificity.[1]

Reagents:

  • Substrate: 3-Methylbenzyl alcohol or corresponding ester.[1]

  • Catalyst:

    
     / Xantphos.[1]
    
  • Reagent: Methyl methacrylate (MMA) or similar isobutyrate source.[1]

  • Solvent: Toluene/Water biphasic system or Methanol (depending on specific precursor).[1]

Protocol (Adapted):

  • Preparation: In a glovebox, charge a reaction tube with

    
     (5 mol%) and Xantphos (10 mol%).
    
  • Addition: Add the 3-methylphenyl precursor (1.0 equiv) and the isobutyrate donor (1.5 equiv) in degassed Toluene (0.2 M).

  • Reaction: Seal the tube and heat to 110°C for 12-24 hours .

  • Workup: Cool to room temperature. Dilute with ethyl acetate.[1] Wash with 1N HCl (to remove Pd species) and brine.[1]

  • Purification: Concentrate the organic layer.[1] Purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Hydrolysis (if Ester obtained): Treat the intermediate ester with LiOH in THF/Water (1:1) at RT for 4 hours to yield the free acid.

In Vitro PPAR Activation Assay

To validate the biological activity of the acid or its derivatives, a reporter gene assay is the standard.[1]

Materials:

  • HEK293 cells.[1]

  • Plasmids: Gal4-PPAR

    
    -LBD (Ligand Binding Domain) and UAS-Luciferase reporter.[1]
    
  • Control: Fenofibric Acid (Positive Control).[1]

Workflow:

  • Transfection: Seed HEK293 cells in 96-well plates. Transfect with Gal4-PPAR

    
     and UAS-Luciferase plasmids using Lipofectamine.[1]
    
  • Treatment: After 24h, treat cells with increasing concentrations of 2-Methyl-2-(3-methylphenyl)propanoic acid (

    
    ).[1]
    
  • Incubation: Incubate for 24 hours at 37°C.

  • Measurement: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Analysis: Plot Dose-Response curve and calculate

    
    .
    

Derivatives & Structure-Activity Relationships (SAR)[1]

The parent acid serves as a versatile scaffold.[1] Derivatization at the carboxylic acid or the phenyl ring alters its pharmacological profile.[1]

Derivative ClassStructural ModificationPredicted Biological EffectApplication
Ethyl Ester

Increased Lipophilicity; ProdrugImproved oral bioavailability; hydrolyzes to active acid in vivo.[1]
Amide

Neutral Headgroup; H-bond donorPotential TRP Channel modulation (e.g., TRPM8 or TRPV1) or CNS penetration.[1]
4-Fluoro Analog 4-F on Phenyl RingMetabolic blockade at para-positionIncreases half-life by blocking P450 oxidation at the exposed para-position.[1]
Benzyl Ester

High Molecular WeightUsed as a protecting group in peptide synthesis or as a plasticizer intermediate.[1]
SAR Visualization: The Gem-Dimethyl Effect

The following diagram highlights why the gem-dimethyl group is critical for the specific biological profile of this molecule compared to Ibuprofen.

SARScaffold2-Methyl-2-(3-methylphenyl)propanoic acidFeature1Gem-Dimethyl Group(C(CH3)2)Scaffold->Feature1Feature23-MethylphenylScaffold->Feature2Effect1Prevents Chiral Inversion(Stereochemical Stability)Feature1->Effect1Blocks Acyl-CoAEffect2Reduces COX Binding(Steric Clash)Feature1->Effect2Bulky Alpha-CEffect3Enhances Lipophilicity(LogP ~3.1)Feature2->Effect3

Caption: SAR analysis of the gem-dimethyl group's impact on stability and binding.

References

  • Srinivas, D., & Satyanarayana, G. (2021).[1] "Palladium-Catalyzed Decarbonylative Coupling of Aryl Methacrylates with Arylboronic Acids." Organic Letters, 23(19), 7353–7358.[1] [1]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier.[1][2] (Context on Gem-Dimethyl Effect and Metabolic Stability).

  • PubChem Compound Summary. (2024). "2-Methyl-2-(3-methylphenyl)propanoic acid (CID 12826649)."[1] National Center for Biotechnology Information.[1] [1]

  • Willson, T. M., et al. (2000).[1] "The PPARs: From Orphan Receptors to Drug Discovery."[1] Journal of Medicinal Chemistry, 43(4), 527-550.[1] (Context on Aryl-acid pharmacophores for PPARs).

Structure-Activity Relationship of 2-Methyl-2-(3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-Methyl-2-(3-methylphenyl)propanoic acid , a specialized chemical scaffold often utilized in medicinal chemistry to modulate metabolic stability and receptor selectivity.

A Medicinal Chemistry Guide to the -Dimethylphenylacetic Acid Scaffold

Executive Summary & Structural Classification

2-Methyl-2-(3-methylphenyl)propanoic acid (CAS: 93351-25-8) represents a critical structural motif in drug design: the


-dimethylarylacetic acid . Unlike its mono-methylated analogs (e.g., Ibuprofen, Naproxen), this molecule features a quaternary carbon adjacent to the carboxylate, a modification that fundamentally alters its pharmacological and physicochemical profile.

This scaffold is primarily investigated for:

  • Metabolic Blockade: The gem-dimethyl group prevents chiral inversion and

    
    -oxidation.
    
  • Conformational Locking: The Thorpe-Ingold effect restricts the rotation of the carboxylate, pre-organizing the molecule for receptor binding (typically PPARs or GPR40).

  • Lipophilic Tuning: The 3-methyl (m-tolyl) substituent enhances hydrophobic interactions without the steric penalty of para-substitution.

Structural Analysis & Pharmacophore Zones

The molecule can be dissected into three distinct pharmacophoric zones, each governing a specific aspect of its biological activity.

Zone 1: The Carboxylate Warhead (Acidic Head)
  • Function: Serves as the primary anchor, forming ionic bonds with positively charged residues (Arginine/Lysine) in target receptors (e.g., Arg285 in PPAR

    
     or Arg183 in GPR40).
    
  • SAR Insight: Conversion to an ester or amide typically abolishes activity unless acting as a prodrug. The

    
     is slightly elevated compared to phenylacetic acid due to the electron-donating effect of the gem-dimethyl group.
    
Zone 2: The Gem-Dimethyl Linker ( -Quaternary Carbon)
  • The "Magic Methyl" Effect: Replacing

    
    -hydrogens with methyl groups drastically reduces conformational entropy. This "conformational lock" forces the aromatic ring and the carboxylate into an orthogonal orientation, often enhancing potency by reducing the entropic penalty of binding.
    
  • Metabolic Shield: In mono-methyl analogs (e.g., Ibuprofen), the methine proton allows for acyl-CoA synthetase-mediated chiral inversion (

    
    ). The gem-dimethyl group abolishes this pathway , ensuring the molecule remains a stable, achiral entity in vivo.
    
Zone 3: The 3-Methylphenyl Tail (Lipophilic Core)
  • Meta-Substitution: The 3-methyl group (m-tolyl) provides a specific vector for filling hydrophobic pockets. Unlike para-substitution, which extends the molecular length, meta-substitution adds bulk "width-wise," which is critical for selectivity in globular receptor pockets like the Glucagon Receptor or GPR40.

Detailed Structure-Activity Relationship (SAR)

The following table summarizes the SAR implications of modifying specific regions of the scaffold.

Structural ZoneModificationEffect on Activity/Properties

-Carbon
Mono-methyl (H, Me)Increases COX inhibition (NSAID-like); introduces chirality; allows metabolic inversion.

-Carbon
Gem-dimethyl (Me, Me) Blocks COX activity ; enhances PPAR/GPR40 selectivity; prevents

-oxidation; locks conformation.
Aromatic Ring Unsubstituted (Phenyl)Baseline activity; lower LogP.
Aromatic Ring 3-Methyl (m-Tolyl) Optimized Lipophilicity (LogP ~3.2) ; enhances van der Waals contact; avoids steric clash in "narrow" pockets.
Aromatic Ring 4-Isobutyl (p-Isobutyl)Shifts profile to NSAID (if mono-methyl) or Fibrate-like (if gem-dimethyl).
Carboxylate Tetrazole BioisostereImproves metabolic stability and membrane permeability; maintains acidity (

~5).
Visualization: SAR Logic Flow

The diagram below illustrates the decision tree for optimizing this scaffold.

SAR_Logic Scaffold 2-Methyl-2-(3-methylphenyl) propanoic acid GemDimethyl Gem-Dimethyl Effect (Quaternary C) Scaffold->GemDimethyl MetaMethyl 3-Methyl Group (Meta-Tolyl) Scaffold->MetaMethyl AcidHead Carboxylic Acid (Head Group) Scaffold->AcidHead ConfLock Conformational Lock (Thorpe-Ingold) GemDimethyl->ConfLock MetabBlock Blocks Chiral Inversion & Beta-Oxidation GemDimethyl->MetabBlock Lipophilicity Enhanced LogP Hydrophobic Contact MetaMethyl->Lipophilicity ReceptorSel Selectivity: PPARs / GPR40 (Not COX) ConfLock->ReceptorSel MetabBlock->ReceptorSel Lipophilicity->ReceptorSel

Caption: SAR decision logic showing how structural features translate to pharmacological selectivity.

Biological Profile & Mechanism of Action

Metabolic Stability vs. NSAIDs

Unlike 2-arylpropionic acids (e.g., Ketoprofen), 2-methyl-2-(3-methylphenyl)propanoic acid cannot form the acyl-CoA thioester intermediate required for chiral inversion. This makes it an ideal metabolically stable probe .

  • Mechanism: The quaternary carbon prevents the abstraction of the

    
    -proton, a necessary step for racemization and oxidative degradation.
    
Receptor Target Landscape

While not a marketed drug itself, this structure is a privileged scaffold for:

  • GPR40 (FFAR1) Agonists: The carboxylic acid head group mimics free fatty acids, while the gem-dimethyl group positions the aromatic tail to engage the hydrophobic crevice of the receptor.

  • PPAR

    
     Agonists (Fibrate-like):  The structure mimics the "fibrate head group" (isobutyric acid moiety), activating Peroxisome Proliferator-Activated Receptors to regulate lipid metabolism.
    
  • Glucagon Receptor Antagonists: Substituted

    
    -alanine and propanoic acid derivatives often utilize the 3-methylphenyl motif to block glucagon binding.
    

Experimental Protocol: Synthesis

Objective: Synthesis of 2-Methyl-2-(3-methylphenyl)propanoic acid via a "One-Pot" alkylation strategy, as optimized by Srinivas & Satyanarayana (2021).

Reagents
  • Starting Material: 3-Methylphenylacetonitrile (or 3-Methylphenylacetic acid ester).

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Carbonate (DMC).

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF (anhydrous).

Step-by-Step Methodology
  • Activation:

    • Charge a flame-dried round-bottom flask with 3-Methylphenylacetonitrile (1.0 eq) and anhydrous THF under

      
       atmosphere.
      
    • Cool to 0°C. Add NaH (2.2 eq, 60% dispersion in oil) portion-wise. Stir for 30 min to generate the carbanion.

  • Dialkylation:

    • Add Methyl Iodide (2.5 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitoring by TLC should show the disappearance of the mono-methyl intermediate.

  • Hydrolysis:

    • Add NaOH (5.0 eq, 4M aq. solution) and reflux at 80°C for 12 hours to hydrolyze the nitrile to the carboxylic acid.

  • Workup:

    • Acidify the reaction mixture to pH 2 with 1M HCl.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate to yield the pure acid as a white solid.

Synthesis_Flow Start 3-Methylphenylacetonitrile Step1 Deprotonation (NaH/THF, 0°C) Start->Step1 Intermediate Carbanion Species Step1->Intermediate Step2 Dialkylation (+2.5 eq MeI) Intermediate->Step2 Step3 Hydrolysis (NaOH, Reflux) Step2->Step3 Product 2-Methyl-2-(3-methylphenyl) propanoic acid Step3->Product

Caption: One-pot synthesis workflow for generating the quaternary carbon scaffold.

References

  • Srinivas, D., & Satyanarayana, G. (2021).[1] One-Pot Synthesis of

    
    -Disubstituted Esters and Acids. Organic Letters, 23(19), 7353–7358.[1] Link
    
  • Beconi, M. G., et al. (2011). Metabolism and pharmacokinetics of the gem-dimethyl-containing GPR40 agonist AMG 837. Drug Metabolism and Disposition, 39(8), 1338-1346. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Betti, M., et al. (2014). Structure-toxicity relationship of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 72, 163-172. Link

Sources

Investigating 2-Methyl-2-(3-methylphenyl)propanoic Acid as a Novel Healing Drug Candidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a technical framework for the investigation of 2-Methyl-2-(3-methylphenyl)propanoic acid as a potential therapeutic agent. The proposed applications are based on the established properties of the broader class of 2-arylpropionic acids. As of the date of this publication, specific data on the "healing" properties of this particular compound is limited in publicly accessible scientific literature. The protocols and analyses outlined herein are intended to guide future research and development efforts.

Introduction: The Therapeutic Potential of 2-Arylpropionic Acids

The 2-arylpropionic acid class of molecules is a cornerstone of modern pharmacotherapy, most notably represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain. Beyond simple anti-inflammatory effects, the modulation of the inflammatory response is a key component of the healing process in a variety of pathological conditions. Chronic inflammation is a hallmark of delayed wound healing and tissue damage in numerous diseases. Therefore, compounds that can effectively and safely manage the inflammatory microenvironment hold significant promise as "healing" agents that facilitate tissue repair and regeneration.

This guide focuses on 2-Methyl-2-(3-methylphenyl)propanoic acid (CAS No. 93351-25-8), a member of the 2-arylpropionic acid family. While one supplier has generically listed its application as "healing drugs," a thorough review of the scientific literature indicates a lack of specific studies into its therapeutic effects.[1] This document, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate the potential of this compound as a healing drug candidate. We will delineate a plausible synthesis pathway, propose a series of robust in vitro and in vivo assays to elucidate its mechanism of action, and provide a framework for evaluating its therapeutic efficacy in the context of healing and tissue repair.

Physicochemical Properties and Synthesis

A foundational aspect of any drug development program is the thorough characterization and reliable synthesis of the lead compound.

PropertyValueSource
CAS Number93351-25-8[1]
Molecular FormulaC11H14O2[2]
Molecular Weight178.23 g/mol [2]
AppearanceWhite powder[1]
Proposed Synthesis of 2-Methyl-2-(3-methylphenyl)propanoic Acid

Step 1: Friedel-Crafts Alkylation of Toluene with Methallyl Acetate

This step aims to create the carbon skeleton of the target molecule.

  • Reactants: Toluene, Methallyl Acetate, Anhydrous Aluminum Chloride (AlCl3)

  • Solvent: Dichloromethane

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride to dichloromethane under a nitrogen atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of methallyl acetate in dichloromethane to the cooled suspension via the dropping funnel.

    • After the addition of methallyl acetate, add toluene dropwise to the reaction mixture.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12 hours.

    • Quench the reaction by slowly pouring the mixture into ice-cold 1M HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester.

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

This step converts the synthesized ester intermediate into the final carboxylic acid product.

  • Reactants: Crude ester from Step 1, Sodium Hydroxide (NaOH)

  • Solvent: Methanol and Water

  • Procedure:

    • Dissolve the crude ester in a mixture of methanol and 10% aqueous sodium hydroxide solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 6M HCl.

    • The product, 2-Methyl-2-(3-methylphenyl)propanoic acid, will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its melting point determined.

Investigational Roadmap: Evaluating the "Healing" Potential

The term "healing" in a pharmacological context can encompass several processes, including anti-inflammatory action, promotion of cell migration and proliferation, and induction of tissue regeneration. The following experimental workflow is designed to systematically evaluate these potential activities of 2-Methyl-2-(3-methylphenyl)propanoic acid.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation In_Vitro_Toxicity In Vitro Toxicity Assays (MTT, LDH) Anti_Inflammatory Anti-inflammatory Assays (COX Inhibition, Cytokine Profiling) In_Vitro_Toxicity->Anti_Inflammatory Determine Non-toxic Dose Wound_Healing In Vitro Wound Healing Assays (Scratch Assay) Anti_Inflammatory->Wound_Healing Assess Anti-inflammatory Effect Signaling_Pathways Signaling Pathway Analysis (Western Blot, qPCR) Wound_Healing->Signaling_Pathways Investigate Cellular Mechanisms Gene_Expression Gene Expression Profiling (Microarray, RNA-seq) Signaling_Pathways->Gene_Expression Elucidate Molecular Targets Animal_Models Animal Models of Inflammation (Carrageenan-induced Paw Edema) Gene_Expression->Animal_Models Validate In Vivo Efficacy Wound_Repair_Models Wound Repair Models (Excisional Wounding) Animal_Models->Wound_Repair_Models Evaluate Therapeutic Potential Tissue_Regeneration Tissue Regeneration Models (e.g., Zebrafish Fin Regeneration) Wound_Repair_Models->Tissue_Regeneration Explore Regenerative Capacity

Figure 1: A tiered experimental workflow for the investigation of 2-Methyl-2-(3-methylphenyl)propanoic acid as a healing drug candidate.

Phase 1: In Vitro Screening

1. In Vitro Cytotoxicity Assays (MTT & LDH Assays)

  • Rationale: Before evaluating the therapeutic effects of the compound, it is crucial to determine its toxicity profile in relevant cell lines (e.g., human dermal fibroblasts, keratinocytes, and macrophages). This will establish a safe and effective concentration range for subsequent experiments.

  • Protocol (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 2-Methyl-2-(3-methylphenyl)propanoic acid for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

2. In Vitro Anti-inflammatory Assays

  • Rationale: Given that the compound belongs to the 2-arylpropionic acid family, assessing its anti-inflammatory properties is a logical first step.

  • Cyclooxygenase (COX) Enzyme Activity Assay:

    • Principle: This assay directly measures the compound's ability to inhibit COX-1 and COX-2 enzymes.[5][6]

    • Protocol:

      • Utilize a commercially available COX activity assay kit.

      • In a 96-well plate, combine purified COX-1 or COX-2 enzyme, a heme cofactor, and various concentrations of the test compound.

      • Initiate the reaction by adding arachidonic acid.

      • Measure the production of prostaglandin PGG2 using a colorimetric or fluorometric method as per the kit's instructions.

  • Cytokine Profiling in LPS-stimulated Macrophages:

    • Principle: This assay determines the compound's ability to suppress the production of pro-inflammatory cytokines in immune cells.

    • Protocol:

      • Culture RAW 264.7 macrophage cells and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compound.

      • After 24 hours, collect the cell culture supernatant.

      • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an ELISA kit.

3. In Vitro Wound Healing "Scratch" Assay

  • Rationale: This assay provides a simple and effective method to assess the compound's effect on cell migration, a critical process in wound healing.[7][8][9][10]

  • Protocol:

    • Grow a confluent monolayer of human dermal fibroblasts or keratinocytes in a 6-well plate.

    • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

    • Wash the cells with PBS to remove dislodged cells.

    • Add fresh culture medium containing a non-toxic concentration of the test compound.

    • Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

    • Quantify the rate of wound closure by measuring the area of the gap over time using image analysis software (e.g., ImageJ).

Phase 2: Mechanistic Studies

Assuming promising results from the in vitro screening, the next phase focuses on elucidating the underlying molecular mechanisms.

G Compound 2-Methyl-2-(3-methylphenyl)propanoic acid Target Potential Molecular Target (e.g., COX, NF-κB) Compound->Target Inhibition/Activation Signaling Downstream Signaling (e.g., p38 MAPK, Akt) Target->Signaling Signal Transduction Cellular_Response Cellular Response (↓ Inflammation, ↑ Migration) Signaling->Cellular_Response Regulation of Gene Expression

Figure 2: A conceptual diagram of the proposed mechanism of action for 2-Methyl-2-(3-methylphenyl)propanoic acid.

1. Signaling Pathway Analysis (Western Blot & qPCR)

  • Rationale: To identify the specific signaling pathways modulated by the compound. Key pathways in inflammation and cell migration include NF-κB, MAPKs (p38, ERK, JNK), and PI3K/Akt.

  • Protocol (Western Blot for NF-κB pathway):

    • Treat cells (e.g., LPS-stimulated macrophages) with the compound for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-IκBα, total IκBα, p65).

    • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

  • Protocol (qPCR for inflammatory gene expression):

    • Isolate total RNA from treated cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR using primers for target genes (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene for normalization.

Phase 3: In Vivo Validation

Positive in vitro and mechanistic data warrant investigation in preclinical animal models.

1. Carrageenan-Induced Paw Edema in Rodents

  • Rationale: A standard and widely used model to evaluate the in vivo anti-inflammatory activity of a compound.[11][12]

  • Protocol:

    • Administer the test compound or vehicle to groups of rats or mice.

    • After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage inhibition of edema compared to the vehicle-treated group.

2. Excisional Wound Healing Model in Rodents

  • Rationale: To assess the compound's ability to accelerate wound closure and improve the quality of healed tissue.

  • Protocol:

    • Create a full-thickness excisional wound on the dorsal side of anesthetized rodents.

    • Topically apply a formulation containing the test compound or a vehicle control to the wound daily.

    • Measure the wound area at regular intervals until complete closure.

    • At the end of the study, excise the healed tissue for histological analysis (H&E staining, Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and neovascularization.

3. Zebrafish Fin Regeneration Model

  • Rationale: The zebrafish is a powerful model for studying tissue regeneration in vivo due to its rapid and complete fin regeneration and optical transparency.[13][14]

  • Protocol:

    • Amputate the caudal fin of adult zebrafish.

    • House the fish in water containing a non-toxic concentration of the test compound.

    • Image the regenerating fin at regular intervals to measure the rate of tissue regrowth.

    • Transgenic zebrafish lines with fluorescently labeled immune cells or regenerating tissues can be used to visualize the cellular processes in real-time.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic investigation of 2-Methyl-2-(3-methylphenyl)propanoic acid as a potential healing drug candidate. The proposed workflow, from synthesis and in vitro screening to in vivo validation, is designed to rigorously evaluate its therapeutic potential and elucidate its mechanism of action. While its classification as a 2-arylpropionic acid suggests a likely anti-inflammatory effect, the broader implications for "healing" and tissue regeneration remain to be explored. The successful execution of these studies will provide the necessary data to determine if this compound warrants further development as a novel therapeutic for conditions characterized by chronic inflammation and impaired healing.

References

  • Grada, A., Otero-Vinas, M., Prieto-Castrillo, F., Obagi, Z., & Falanga, V. (2016). Research Techniques Made Simple: Wound Healing Assays.
  • Stamm, A., Reimers, K., Strauß, S., Vogt, P., & Scheper, T. (2016). In vitro wound healing assays – state of the art. Bio-Medical Materials and Engineering, 27(5), 465-477.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Jonkman, J. E., Cathcart, J. A., Xu, F., Bartolini, M. E., Amon, J. E., Stevens, K. M., & Colarusso, P. (2014). An introduction to the wound healing assay using live-cell microscopy.
  • Keogh, R. J. (n.d.).
  • PNAS. (2001). Electrical wound-healing assay for cells in vitro. Proceedings of the National Academy of Sciences, 98(26), 15028–15033.
  • Riemondy, A., & Knight, R. (n.d.). Identifying regulators of tissue regeneration by in vivo imaging in the zebrafish. NC3Rs.
  • Salvemini, D., Wang, Z. Q., Wyatt, P. S., et al. (1996). Nitric oxide: a key mediator in the early and late phase of carrageenan-induced rat paw inflammation. British Journal of Pharmacology, 118(4), 829–838.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
  • In-Vivo Models. (n.d.). As a Researcher, Why Choose Zebrafish?
  • European Synthetic Cell Initiative. (2022, November 3).
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • MDPI. (2022, August 8).
  • Google Patents. (n.d.). CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
  • MDPI. (2023, April 28).
  • Google Patents. (n.d.).
  • Patentscope. (n.d.).
  • PubChem. (n.d.). 2-(3-Methylphenyl)propanoic acid. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 2-Methyl-2-(3-methylphenyl)propanoic acid from 2-methyl-2-(m-tolyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 2-Methyl-2-(3-methylphenyl)propanoic Acid

Abstract

This document provides a detailed guide for the synthesis of 2-Methyl-2-(3-methylphenyl)propanoic acid via the hydrolysis of its corresponding nitrile precursor, 2-methyl-2-(m-tolyl)propanenitrile. We present a robust and high-yielding protocol utilizing base-catalyzed hydrolysis, followed by an acidic workup. The causality behind experimental choices, including reaction conditions and purification strategies, is thoroughly discussed. Additionally, an alternative acid-catalyzed pathway is outlined. This guide is intended for researchers, chemists, and professionals in drug development, offering a self-validating protocol complete with characterization data, safety precautions, and mechanistic insights.

Introduction and Scientific Principles

2-Methyl-2-(3-methylphenyl)propanoic acid is a carboxylic acid derivative belonging to the family of 2-arylpropionic acids. This structural motif is prevalent in medicinal chemistry, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen[1]. The synthesis of such molecules is of significant interest for the development of new chemical entities and functional materials.

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a fundamental transformation in organic synthesis, achievable through hydrolysis under either acidic or basic conditions[2][3]. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the final carboxylic acid product[4].

  • Acid-Catalyzed Hydrolysis: In this pathway, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon, facilitating attack by a weak nucleophile like water. A series of proton transfers and tautomerization yields a protonated amide, which is then hydrolyzed to the carboxylic acid and an ammonium ion[5][6][7]. The final step, the irreversible protonation of the ammonia byproduct, drives the reaction to completion[5].

  • Base-Catalyzed Hydrolysis: This method involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon. Subsequent protonation and tautomerization form the amide intermediate. The amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia[2][4][8]. A final acidification step is required to protonate the carboxylate and isolate the desired carboxylic acid[3][9].

While both methods are effective, the base-catalyzed protocol is often preferred for its operational simplicity and the ease of product isolation via precipitation upon acidification. This guide will focus on the base-catalyzed approach as the primary protocol.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details the conversion of 2-methyl-2-(m-tolyl)propanenitrile to 2-Methyl-2-(3-methylphenyl)propanoic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
2-methyl-2-(m-tolyl)propanenitrile159.2353088-69-0Starting material
Sodium Hydroxide (NaOH)40.001310-73-2Reagent grade, pellets or flakes
Ethanol (EtOH), 95%46.0764-17-5Co-solvent to improve nitrile solubility
Deionized Water (H₂O)18.027732-18-5Solvent
Hydrochloric Acid (HCl), concentrated36.467647-01-0~37% w/w, for acidification
Celite® (optional)N/A61790-53-2Filter aid
Equipment
  • 250 mL Round-bottom flask

  • Water-cooled reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Step-by-Step Procedure

A. Reaction Setup and Reflux

  • Place 2-methyl-2-(m-tolyl)propanenitrile (e.g., 10.0 g, 62.8 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add sodium hydroxide pellets (e.g., 7.5 g, 187.5 mmol, 3.0 eq.) to the flask.

  • Add 50 mL of ethanol and 50 mL of deionized water. The use of a co-solvent like ethanol is crucial for ensuring the solubility of the organic nitrile in the aqueous base at higher temperatures[10].

  • Attach the reflux condenser and ensure a steady flow of cooling water.

  • Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 8-12 hours. The reaction progress can be monitored by TLC or GC-MS by checking for the disappearance of the starting nitrile[1].

B. Workup and Isolation

  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Cool the flask further in an ice-water bath for 30 minutes.

  • Crucial Step: In a well-ventilated fume hood, slowly and carefully add concentrated hydrochloric acid to the cold, stirring reaction mixture. This is a highly exothermic neutralization reaction. Add the acid portion-wise until the solution is strongly acidic (pH 1-2), which will cause the product to precipitate as a white solid[3][8].

  • Stir the resulting slurry in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel[8].

  • Wash the filter cake with several portions of cold deionized water (e.g., 3 x 30 mL) to remove any inorganic salts (NaCl).

  • Allow the product to air-dry on the filter paper or dry it in a vacuum oven at a low temperature (e.g., 50-60°C) to a constant weight. A typical yield is in the range of 85-95%.

Purification

The crude product can be purified by recrystallization.

  • Transfer the crude solid to a beaker.

  • Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or toluene) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry to a constant weight.

Alternative Protocol: Acid-Catalyzed Hydrolysis

For substrates sensitive to strong bases, an acid-catalyzed approach can be employed.

  • Combine 2-methyl-2-(m-tolyl)propanenitrile (1.0 eq.) with a mixture of aqueous sulfuric acid (e.g., 30-50% v/v) or concentrated hydrochloric acid[3][10].

  • Heat the mixture under reflux for 12-24 hours.

  • After cooling, the product can be isolated by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the carboxylic acid.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants (Nitrile, NaOH, EtOH/H₂O) B 2. Heat to Reflux (8-12 hours) A->B C 3. Cool Mixture (Ice Bath) B->C D 4. Acidify with HCl (Precipitation at pH 1-2) C->D E 5. Vacuum Filtration (Isolate Crude Product) D->E F 6. Recrystallization (e.g., EtOH/H₂O) E->F G 7. Characterization (NMR, IR, MS, MP) F->G

Caption: Workflow for the base-catalyzed synthesis of 2-Methyl-2-(3-methylphenyl)propanoic acid.

Product Characterization

The identity and purity of the final product, 2-Methyl-2-(3-methylphenyl)propanoic acid (C₁₁H₁₄O₂, MW: 178.23 g/mol )[11], should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~1.60 (s, 6H, -C(CH₃ )₂COOH)

    • δ ~2.35 (s, 3H, Ar-CH₃ )

    • δ ~7.10-7.30 (m, 4H, Ar-H )

    • δ ~11-12 (br s, 1H, -COOH ) (Note: The chemical shift of the acidic proton is variable and may not be observed depending on solvent and concentration).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected peaks for the quaternary carbons, methyl carbons, aromatic carbons, and the carboxylic acid carbonyl carbon (~184 ppm).

  • Infrared (IR) Spectroscopy (KBr or ATR):

    • Broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

    • Strong C=O stretch at ~1705 cm⁻¹[12].

  • Mass Spectrometry (EI-MS): Molecular ion (M⁺) peak at m/z = 178.

  • Melting Point (MP): A sharp melting point is indicative of high purity.

Safety and Handling

A. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical splash goggles must be worn at all times[13].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Pay attention to the breakthrough time when working with concentrated reagents[14].

  • Skin and Body Protection: A full-length laboratory coat and closed-toe shoes are mandatory. An apron may be used for extra protection[15].

B. Chemical Handling

  • Corrosives: Both sodium hydroxide and concentrated hydrochloric acid are highly corrosive and can cause severe burns[13]. Handle them exclusively within a certified chemical fume hood to avoid inhalation of vapors[16].

  • Acid Dilution: When preparing the acidification solution, always add acid to water slowly , never the other way around, to control the exothermic reaction[16].

  • Storage: Store acids and bases in separate, dedicated corrosive cabinets. Ensure containers are tightly sealed when not in use[14][15].

C. Emergency Procedures

  • Spills: Neutralize acid spills with a suitable agent like sodium bicarbonate and base spills with a weak acid like citric acid. Have appropriate spill kits readily available[14].

  • Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[13]. For eye contact, use an emergency eyewash station for at least 20 minutes and seek immediate medical attention.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab. Retrieved from [Link]

  • ReactionFlash. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • Wallace Way. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • KPA. (n.d.). Acids & Bases Safety. Retrieved from [Link]

  • Google Patents. (2012, September 19). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • Alabama Achieves. (n.d.). Science Department Safety Training Notes. Retrieved from [Link]

  • EHS. (2025, September 18). What are the safety precautions when handling acids? Retrieved from [Link]

  • Quora. (2024, February 26). What are at least 8 pre-cautions when handling acids? Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 13). Advanced Organic Chemistry: 1H NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
  • Google Patents. (1970, November 24). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • PubChem. (n.d.). 2-(3-Methylphenyl)propanoic acid. National Institutes of Health. Retrieved from [Link]

  • Wallace Way. (2023, February 23). Carboxylic acids from nitriles - EASY! [Video]. YouTube. Retrieved from [Link]

  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the In-Vitro Investigation of 2-Methyl-2-(3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in-vitro evaluation of 2-Methyl-2-(3-methylphenyl)propanoic acid. While this specific molecule is not extensively characterized in the public domain, its structural resemblance to the 2-arylpropionic acid class of compounds, which includes many non-steroidal anti-inflammatory drugs (NSAIDs), suggests potential biological activities. This document outlines detailed protocols for assessing its potential as an anti-inflammatory and anti-cancer agent, based on established methodologies for structurally related molecules. The protocols are designed to be self-validating and are supported by scientific rationale and references to authoritative sources.

Introduction to 2-Methyl-2-(3-methylphenyl)propanoic acid

2-Methyl-2-(3-methylphenyl)propanoic acid belongs to the family of 2-arylpropionic acids. This class of compounds is renowned for its therapeutic effects, most notably as anti-inflammatory agents.[1][2] The mechanism of action for many 2-arylpropionic acids involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[3][4] Given this structural relationship, it is hypothesized that 2-Methyl-2-(3-methylphenyl)propanoic acid may exhibit similar biological activities. Furthermore, various carboxylic acid derivatives have been investigated for their cytotoxic effects against cancer cell lines.[5][6][7][8][9] Therefore, the in-vitro experimental models proposed herein are designed to explore both the anti-inflammatory and anti-cancer potential of this compound.

Chemical Structure:

  • IUPAC Name: 2-Methyl-2-(3-methylphenyl)propanoic acid

  • Molecular Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol

  • CAS Number: 93351-25-8

Potential Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for many 2-arylpropionic acids is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3][10] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and its expression is elevated during inflammation and in cancerous tissues.[10][11] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation with fewer gastrointestinal side effects.[10]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 2-Methyl-2-(3-methylphenyl)propanoic acid (Hypothesized Inhibitor) Compound->COX_Enzymes

Caption: Hypothesized inhibition of the COX pathway by the test compound.

In-Vitro Experimental Protocols

The following protocols are foundational for characterizing the biological activity of 2-Methyl-2-(3-methylphenyl)propanoic acid.

Assessment of Anti-inflammatory Activity: COX Inhibition Assays

Two primary methods are recommended for assessing COX inhibitory activity: an enzyme-based assay and a cell-based assay.

This assay measures the peroxidase component of COX enzymes colorimetrically.[12]

Principle: The peroxidase activity of COX is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

  • 2-Methyl-2-(3-methylphenyl)propanoic acid (dissolved in DMSO)

  • Microplate reader capable of measuring absorbance at 590-611 nm

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

  • Plate Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme to three wells.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme to three wells.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of various concentrations of the test compound to triplicate wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µl of Arachidonic Acid solution to all wells.

  • Data Acquisition: Read the absorbance at 590 nm at regular intervals to obtain a kinetic profile.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. Calculate the IC₅₀ value.

This assay quantifies the production of PGE2 in a cellular context.[10]

Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE2 production in cells like macrophages (e.g., DH82 cell line).[13] The inhibitory effect of the test compound on PGE2 production is then measured using an immunoassay.

Materials:

  • Canine macrophage cell line (DH82)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • 2-Methyl-2-(3-methylphenyl)propanoic acid

  • PGE2 Immunoassay Kit

Procedure:

  • Cell Culture: Culture DH82 cells to 80-90% confluency.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • For COX-2 activity, pre-treat cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • For COX-1 activity, use unstimulated cells and treat with the test compound for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the concentration of PGE2 from a standard curve. Determine the percentage of inhibition of PGE2 production for each concentration of the test compound and calculate the IC₅₀ value.

Assessment of Cytotoxic/Anti-cancer Activity

The following protocols are designed to evaluate the effect of 2-Methyl-2-(3-methylphenyl)propanoic acid on the viability and proliferation of cancer cells.

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is quantified.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-15 for colorectal cancer)[5][6]

  • Cell culture medium and supplements

  • 2-Methyl-2-(3-methylphenyl)propanoic acid

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat with Test Compound (various concentrations) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Hypothetical In-Vitro Activity Profile of 2-Methyl-2-(3-methylphenyl)propanoic acid

AssayCell Line/EnzymeEndpointResult (IC₅₀, µM)
COX-1 InhibitionOvine COX-1IC₅₀To be determined
COX-2 InhibitionHuman rec. COX-2IC₅₀To be determined
PGE2 Production InhibitionDH82IC₅₀To be determined
CytotoxicityMCF-7IC₅₀To be determined
CytotoxicityA549IC₅₀To be determined
CytotoxicityHCT-15IC₅₀To be determined

The selectivity index (SI) for COX-2 inhibition can be calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in COX assayContaminated reagents or plateUse fresh reagents and a new plate. Ensure proper washing steps.
Low signal in COX assayInactive enzyme or substrateCheck enzyme activity with a known inhibitor. Prepare fresh substrate solution.
High variability in MTT assayUneven cell seeding or pipetting errorsEnsure a single-cell suspension for seeding. Use a multichannel pipette.
No dose-dependent effect observedCompound concentration range is not optimalTest a broader range of concentrations.

References

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. Semantic Scholar. Available at: [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Center for Biotechnology Information. Available at: [Link]

  • Gallic Acid Novel Derivatives Improve Cytotoxicity and Oxidative Stress in Non-Small Cell Carcinoma Cell Lines. Kosmos Publishers. Available at: [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. Available at: [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Bio-protocol. Available at: [Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. MDPI. Available at: [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. Available at: [Link]

  • In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. American Veterinary Medical Association. Available at: [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. Available at: [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. MDPI. Available at: [Link]

  • IN-VITRO ANTI-INFLAMMATORY ASSAY OF PROP-2-EN-1-ONE DERIVATIVES. IJRAR. Available at: [Link]

  • In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,... ResearchGate. Available at: [Link]

  • Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. National Center for Biotechnology Information. Available at: [Link]

  • 2-Arylpropionic Acid Pyrazolamides as Cannabinoid CB2 Receptor Inverse Agonists Endowed with Anti-Inflammatory Properties. MDPI. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Bentham Science. Available at: [Link]

  • Studies on the Chemical Reactivity of 2-Phenylpropionic Acid 1-O-Acyl Glucuronide and S-Acyl-CoA Thioester Metabolites. ACS Publications. Available at: [Link]

  • Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. ResearchGate. Available at: [Link]

  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers. Available at: [Link]

Sources

developing assays to measure the activity of 2-Methyl-2-(3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & Assay Development for 2-Methyl-2-(3-methylphenyl)propanoic Acid

Introduction & Molecule Analysis

Compound: 2-Methyl-2-(3-methylphenyl)propanoic acid CAS: 93351-25-8 Molecular Formula:


MW:  178.23  g/mol 

Chemical Context: The structure consists of a phenyl ring substituted at the meta position with a methyl group, attached to an isobutyric acid moiety (gem-dimethyl propanoic acid). This scaffold occupies a unique chemical space bridging two major pharmacological classes:

  • Fibrates (PPAR Agonists): The

    
    -dimethyl carboxylic acid tail is a pharmacophore characteristic of PPAR
    
    
    
    agonists (e.g., Clofibrate, Gemfibrozil) used to treat dyslipidemia. The gem-dimethyl group blocks
    
    
    -oxidation, enhancing metabolic stability.
  • Profens (NSAIDs): The 2-arylpropanoic acid core suggests potential Cyclooxygenase (COX) inhibitory activity, although the steric bulk of the extra methyl group at the

    
    -carbon typically shifts selectivity or alters binding kinetics compared to traditional NSAIDs like Ibuprofen.
    

Scope of this Guide: This application note outlines a Tiered Assay Strategy to profile this specific New Chemical Entity (NCE). We prioritize PPAR Nuclear Receptor assays (primary hypothesis) and COX Inhibition assays (secondary hypothesis/safety profiling).

Pre-Assay Preparation: Solubility & Handling

Before enzymatic testing, the physicochemical behavior of the free acid must be managed.

  • Solubility: Lipophilic (

    
    ). Low aqueous solubility in acidic media.
    
  • Vehicle: DMSO (Dimethyl sulfoxide) is the required stock solvent.

  • pH Sensitivity: As a carboxylic acid (

    
    ), activity in cell-based assays depends on pH. Ensure buffers are pH 7.4 to maintain the ionized carboxylate form, which is often the active pharmacophore for ionic interactions with Arginine residues in the PPAR Ligand Binding Domain (LBD).
    

Stock Solution Protocol:

  • Weigh 17.8 mg of compound.

  • Dissolve in 1.0 mL of 100% anhydrous DMSO to create a 100 mM Stock .

  • Vortex for 30 seconds. Sonicate if visual particulates remain.

  • Store at -20°C. Avoid freeze-thaw cycles >3 times.

Tier 1: Biochemical Potency Assays (Cell-Free)

A. Primary Assay: PPAR / Ligand Binding (TR-FRET)

Rationale: The gem-dimethyl tail is a classic "acid head" motif for PPAR activation. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the recruitment of a co-activator peptide to the PPAR LBD in the presence of the ligand.

Mechanism:

  • Donor: Terbium-labeled anti-GST antibody (binds GST-tagged PPAR LBD).

  • Acceptor: Fluorescein-labeled Co-activator peptide (PGC-1

    
    ).
    
  • Signal: Ligand binding induces a conformational change in PPAR, recruiting the co-activator. Proximity leads to FRET (Ex 340nm / Em 520nm).

Protocol:

  • Reagents:

    • Lanthascreen™ PPAR

      
       Competitive Binding Kit (or equivalent).
      
    • Assay Buffer: TR-FRET Core Interaction Buffer (containing DTT).

  • Plate Setup (384-well, white, low volume):

    • Column 1-2: 10-point serial dilution of Reference Agonist (GW7647 for PPAR

      
      ).
      
    • Column 3-12: 10-point serial dilution of 2-Methyl-2-(3-methylphenyl)propanoic acid (Start 100

      
      M, 1:3 dilution).
      
    • Controls: No Ligand (Basal), Vehicle Only (DMSO).

  • Workflow:

    • Add 5

      
      L of test compound (2X concentration in buffer).
      
    • Add 5

      
      L of Fluormone™ Pan-PPAR Green + Tb-anti-GST Antibody + PPAR-LBD complex.
      
    • Incubate 1 hour at Room Temperature (Dark).

    • Read on EnVision or PHERAstar plate reader (TR-FRET module).

  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Fit to Sigmoidal Dose-Response (Variable Slope) to determine

      
      .
      
B. Secondary Assay: COX-1/COX-2 Inhibition (Fluorescent)

Rationale: To assess anti-inflammatory potential or off-target toxicity (GI bleeding risk associated with COX-1 inhibition).

Protocol Summary:

  • Method: Peroxidase activity of COX enzyme monitoring the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to Resorufin.

  • Enzyme: Recombinant Human COX-1 and COX-2.

  • Substrate: Arachidonic Acid (100

    
    M).
    
  • Readout: Fluorescence (Ex 535nm / Em 587nm).

  • Critical Step: Pre-incubate compound with enzyme for 5 minutes before adding Arachidonic Acid to detect time-dependent inhibition typical of methyl-substituted phenylacetic acids.

Tier 2: Cell-Based Functional Assays

Biochemical binding does not guarantee cellular activity due to membrane permeability.

Assay C: PPAR Reporter Gene Assay (Luciferase)

System: HEK293T cells transiently transfected with:

  • pGAL4-PPAR-LBD: Fusion plasmid (Ligand Binding Domain).

  • pUAS-Luc: Luciferase reporter driven by GAL4 binding sites.

  • pRL-CMV: Renilla luciferase (Internal normalization control).

Workflow:

  • Seeding: Seed HEK293T cells at 20,000 cells/well in 96-well white plates.

  • Transfection: Use Lipofectamine 3000. Incubate 24 hours.

  • Treatment: Treat cells with 2-Methyl-2-(3-methylphenyl)propanoic acid (0.1

    
    M – 50 
    
    
    
    M) in Opti-MEM for 18 hours.
  • Detection: Use Dual-Glo® Luciferase Assay System.

    • Measure Firefly Luminescence (Activity).

    • Measure Renilla Luminescence (Viability/Transfection Efficiency).

  • Output: Fold induction over vehicle control.

Visualization: Signaling & Assay Logic

The following diagram illustrates the mechanism of action being tested (PPAR activation) and the parallel workflow for COX safety profiling.

G cluster_PPAR Primary Target: PPAR Pathway (Metabolic) cluster_COX Secondary Target: COX Pathway (Inflammation) Compound 2-Methyl-2-(3-methylphenyl) propanoic acid PPAR_LBD PPAR LBD (Ligand Binding Domain) Compound->PPAR_LBD Bind? (Assay A) COX COX-1 / COX-2 Enzyme Compound->COX Inhibit? (Assay B) RXR RXR Heterodimer PPAR_LBD->RXR Dimerization CoActivator PGC-1α Recruitment PPAR_LBD->CoActivator TR-FRET Signal DNA PPRE (DNA Response Element) RXR->DNA Transcription Transcription: Lipid Metabolism Genes DNA->Transcription Luciferase (Assay C) PGE2 Prostaglandin E2 COX->PGE2 Blocked by Compound? AA Arachidonic Acid AA->COX

Caption: Dual-pathway profiling strategy. Left (Green): Nuclear receptor activation (PPAR). Right (Red): Enzymatic inhibition (COX).

Data Presentation Standards

When reporting results for this compound, use the following table structure to ensure comparability with reference standards (e.g., Fenofibrate or Ibuprofen).

Assay TypeParameter2-Methyl-2-(3-methylphenyl)...Reference (e.g., Fenofibrate)Interpretation
PPAR

Binding

(

M)
[Data]15.0Potency vs. Standard
PPAR

Binding
Max Efficacy (%)[Data]100%Partial vs. Full Agonist
COX-1 Inhibition

(

M)
[Data]12.0 (Ibuprofen)GI Safety (Selectivity)
COX-2 Inhibition

(

M)
[Data]>100Anti-inflammatory potential
Solubility PBS pH 7.4 (

g/mL)
[Data]N/ABioavailability proxy

References

  • Nomura, M., et al. (2003). "Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators."[1] Journal of Medicinal Chemistry.

  • Muller, G., et al. (2017). "Simultaneous determination of 3-hydroxypropionic acid... in dried blood spots." (Methodology for propionic acid detection). PLOS One.[2]

  • Collaborative Drug Discovery (2025). "Structure Activity Relationships (SAR) in Drug Design." CDD Vault.

  • PubChem Compound Summary. "2-(3-Methylphenyl)propanoic acid (Structural Analog)." National Library of Medicine.

Sources

Troubleshooting & Optimization

troubleshooting common issues in 2-Methyl-2-(3-methylphenyl)propanoic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Synthesis, Purification, and Analysis of Gem-Dimethyl Phenylacetic Acid Derivatives Last Updated: February 24, 2026

Introduction: The "Gem-Dimethyl" Challenge

Welcome to the technical guide for 2-Methyl-2-(3-methylphenyl)propanoic acid (CAS: 93351-25-8).[1] While this molecule appears structurally simple, it presents a classic challenge in organic synthesis: steric hindrance at the neopentyl-like carbonyl center .

The presence of two methyl groups at the


-position (the gem-dimethyl effect) creates a "steric shield" around the carboxylic acid. This significantly retards intermolecular reactions such as hydrolysis of precursors or downstream amide coupling, while often accelerating unwanted intramolecular side reactions (Thorpe-Ingold effect).

This guide addresses the three most common bottlenecks reported by our users:

  • Incomplete Hydrolysis of the nitrile or ester precursor.

  • Failure in Amide Coupling during drug discovery workflows.

  • Peak Tailing & Broadening during HPLC and NMR analysis.

Module 1: Synthesis & Reaction Optimization

Issue: "My nitrile precursor won't hydrolyze to the acid."

Context: Users often attempt to hydrolyze 2-methyl-2-(3-methylphenyl)propanenitrile using standard conditions (e.g., NaOH/MeOH at reflux) and observe <10% conversion after 24 hours.

Root Cause Analysis: The gem-dimethyl group blocks the trajectory of the hydroxide ion attacking the nitrile carbon. Standard reflux temperatures (65°C for MeOH) provide insufficient thermal energy to overcome this activation barrier.

Troubleshooting Protocol:

ParameterStandard Protocol (Fail)Optimized Protocol (Success) Mechanistic Rationale
Solvent Methanol or EthanolEthylene Glycol or n-Butanol Higher boiling point (197°C for glycol) allows reaction temps >140°C.
Base 1M NaOH40% KOH (aq) / Glycol (1:1) Higher base concentration maximizes reaction kinetics.
Temp 65–80°C140–160°C Essential to overcome steric repulsion at the quaternary center.
Time 12–24 h48–72 h Sterically hindered hydrolysis is inherently slow.

Step-by-Step Workflow:

  • Dissolve the nitrile (1.0 eq) in a 1:1 mixture of ethylene glycol and 40% aqueous KOH.

  • Heat to 150°C (internal temperature). Use a reflux condenser suitable for high-temperature vapors.

  • Monitor via TLC (Hexane/EtOAc 4:1). The nitrile (

    
    ) will slowly disappear; the acid salt will remain at the baseline.
    
  • Critical Workup: Upon completion, dilute with water, wash with ether (to remove unreacted nitrile), then acidify the aqueous layer to pH 1 with conc. HCl to precipitate the acid.

Visualization: Synthesis Workflow

SynthesisWorkflow Nitrile Precursor: 2-Methyl-2-(3-methylphenyl) propanenitrile Standard Standard Hydrolysis (MeOH/NaOH, 65°C) Nitrile->Standard Attempt 1 Optimized Optimized Hydrolysis (Glycol/KOH, 150°C) Nitrile->Optimized Recommended Stalled Outcome: <10% Conversion (Stalled) Standard->Stalled Intermediate Intermediate: Carboxylate Salt Optimized->Intermediate 48h, 150°C Product Final Product: 2-Methyl-2-(3-methylphenyl) propanoic acid Intermediate->Product Acidic Workup (pH < 1)

Figure 1: Comparison of standard vs. high-temperature hydrolysis pathways for sterically hindered nitriles.

Module 2: Downstream Derivatization (Amide Coupling)

Issue: "Standard EDC/NHS or HATU coupling yields are low."

Context: When using this acid as a building block for library synthesis, standard coupling reagents often fail to generate the active ester efficiently, or the active ester is too bulky to be attacked by the amine.

Root Cause Analysis: The gem-dimethyl group prevents the formation of the bulky HATU/phosphonium intermediate. Even if formed, the intermediate is often too crowded to allow the amine nucleophile to attack.

FAQ: Which coupling method should I use?

Q: Can I use carbodiimides (EDC/DCC)? A: Generally, no . The O-acylisourea intermediate is unstable and prone to rearrangement before the amine can attack due to the slow kinetics caused by steric bulk.

Q: What is the "Gold Standard" for this molecule? A: Conversion to the Acid Chloride . The chloride atom is small (


) compared to an OBt/OAt ester, significantly reducing steric congestion during the nucleophilic attack.

Recommended Protocol (Acid Chloride Route):

  • Activation: Suspend acid (1.0 eq) in dry DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF.

    • Note: Gas evolution (

      
      , 
      
      
      
      ) indicates reaction progress.
  • Evaporation: Once bubbling ceases (1–2 h), concentrate in vacuo to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine (1.1 eq) and a scavenger base (Et3N or DIPEA, 2.0 eq).

    • Tip: If the amine is also hindered, add DMAP (0.1 eq) as a nucleophilic catalyst.

Visualization: Coupling Decision Tree

CouplingTree Start Start: Amide Coupling of 2-Methyl-2-(3-methylphenyl)propanoic acid AmineCheck Is the amine nucleophile sterically hindered? Start->AmineCheck NotHindered No (Primary/Linear Amine) AmineCheck->NotHindered Hindered Yes (Secondary/Branched Amine) AmineCheck->Hindered MethodA Method A: T3P (Propylphosphonic Anhydride) in EtOAc/Pyridine NotHindered->MethodA Try first MethodB Method B (Recommended): Convert to Acid Chloride (SOCl2 or Oxalyl Chloride) NotHindered->MethodB If A fails Hindered->MethodB Go straight to FailCheck Did Method B fail? MethodB->FailCheck MethodC Method C (Nuclear Option): Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) FailCheck->MethodC Yes

Figure 2: Decision tree for selecting the correct amidation strategy based on steric demands.

Module 3: Analytical Troubleshooting

Issue: "The HPLC peak is tailing severely."

Context: During purity analysis, the peak for 2-Methyl-2-(3-methylphenyl)propanoic acid exhibits a "shark fin" shape (tailing factor


), making integration inaccurate.

Root Cause: Carboxylic acids interact with residual silanol groups (


) on the silica stationary phase. The hydrophobic gem-dimethyl group can also cause non-specific binding if the organic modifier is not optimized.

Solution: You must suppress the ionization of the carboxylic acid (


) to keep it in its neutral, protonated form.

Optimized HPLC Method:

ParameterSettingReason
Column C18 with "End-capping" or "Polar Embedded" groupReduces silanol activity.
Mobile Phase A Water + 0.1% Phosphoric Acid or 0.1% TFA Low pH (2.0–2.5) ensures acid is protonated (

).
Mobile Phase B AcetonitrileSharper peaks than Methanol for phenyl groups.
Gradient 40% B to 90% BHigh organic content needed to elute the lipophilic neopentyl core.
References
  • Srinivas, D., & Satyanarayana, G. (2021). Synthesis of 2-Methyl-2-(3-methylphenyl)propanoic acid derivatives. Organic Letters, 23(19), 7353-7358.[2]

  • Organic Chemistry Portal. (2025). Amide synthesis by acylation: Troubleshooting sterically hindered couplings.

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Technical Guide.[3]

  • PubChem. (2025).[4] 2-(3-Methylphenyl)propanoic acid: Chemical and Physical Properties. National Library of Medicine.

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766.

Sources

Technical Support Center: High-Purity Isolation of 2-Methyl-2-(3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-93351-25-8 Target Molecule: 2-Methyl-2-(3-methylphenyl)propanoic acid Target Purity:


 99.0% (HPLC Area %)
CAS:  93351-25-8

Executive Summary

Achieving >99% purity for 2-Methyl-2-(3-methylphenyl)propanoic acid (also known as


-dimethyl-m-tolylacetic acid) presents unique challenges due to the steric hindrance of the gem-dimethyl group. This structural feature often leads to incomplete hydrolysis of precursor nitriles or amides and makes standard recrystallization difficult due to low melting points or "oiling out" behavior.

This guide moves beyond standard textbook workups. It implements a Chemical Resolution Protocol using amine salt formation—a proven industrial technique for purifying sterically hindered phenylacetic acid derivatives when fractional crystallization fails.

Module 1: Diagnostic Triage (Know Your Impurity)[1]

Before selecting a purification route, you must identify the specific impurity profile.[1] The steric bulk of the gem-dimethyl group creates specific by-products.

Impurity TypeLikely OriginDiagnostic Signal (H-NMR / HPLC)Removal Strategy
The Nitrile (Precursor)Incomplete Hydrolysis due to steric hindrance.IR: Sharp peak ~2240 cm⁻¹. NMR: Missing COOH proton (>11 ppm).Critical Failure. Must re-hydrolyze using high-temp glycol/KOH conditions.
The Amide (Intermediate)Partial Hydrolysis.HPLC: Elutes before the acid (usually). NMR: Broad NH singlets ~5.5-7.0 ppm.Acid/Base Extraction. Amides are neutral; they will not extract into mild base.
Des-methyl (Mono-methyl)Incomplete alkylation of starting material.NMR: Split of the

-methyl signal (doublet instead of singlet).
Amine Salt Crystallization. (See Module 3).
Regioisomer (p-tolyl)Impure starting toluene/halide.NMR: Aromatic region pattern change (symmetric AA'BB' vs complex ABCD).Recrystallization from non-polar solvents (Hexane/Toluene).

Module 2: The "Amine Salt" Purification Protocol (The Gold Standard)

When direct recrystallization yields "oils" or fails to remove the des-methyl impurity, you must convert the liquid/low-melting acid into a high-melting crystalline salt.

Why this works: The lattice energy of the amine salt excludes non-acidic impurities (nitriles/amides) and discriminates against structural homologs (mono-methyls) more effectively than the free acid lattice.

Protocol: Cyclohexylamine Salt Formation

Reagents:

  • Crude Acid (1.0 eq)

  • Cyclohexylamine (1.05 eq) [Alternative: Dicyclohexylamine for higher MP]

  • Solvent: Acetone or Ethyl Acetate[1]

Step-by-Step:

  • Dissolution: Dissolve crude acid in Acetone (5 mL per gram). Heat to 40°C.

  • Amine Addition: Add Cyclohexylamine dropwise. The solution may warm slightly (exothermic).

  • Nucleation: Cool slowly to Room Temperature (RT). If no precipitate forms, scratch the glass or add a seed crystal.[1]

  • Crystallization: Cool to 0-5°C for 2 hours.

  • Filtration: Filter the white salt. Wash with cold Acetone.

    • Checkpoint: At this stage, non-acidic impurities (nitriles, amides) remain in the mother liquor.[1]

  • Salt Cracking (Regeneration):

    • Suspend the solid salt in Water/DCM (1:1 ratio).

    • Adjust pH to 1-2 using dilute HCl (1M).

    • The purified acid will migrate into the DCM layer.

    • Separate, dry (MgSO₄), and evaporate.[1]

Module 3: Polishing Crystallization (The Final 1%)

Once the acid is chemically pure (>98%), use a dual-solvent system to reach >99%.

Recommended Solvent System: Heptane / Toluene or Hexane / Ethyl Acetate .

  • Dissolve: Dissolve the regenerated acid in the minimum amount of Toluene (or EtOAc) at 60-70°C.

  • Precipitate: Slowly add Heptane (or Hexane) until a slight turbidity persists.

  • Clear: Add one drop of Toluene to clear the solution.

  • Cool: Allow to cool to RT slowly (wrap flask in foil/towel) to grow dense crystals.

  • Harvest: Filter and wash with cold Heptane.

Visualizing the Workflow

The following logic flow illustrates the decision-making process for purification based on the physical state of your crude product.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State at RT? Start->CheckState Solid Solid / Waxy Solid CheckState->Solid High MP Oil Sticky Oil / Gum CheckState->Oil Low MP / Impure DirectCryst Direct Recrystallization (Heptane/Toluene) Solid->DirectCryst SaltFormation Amine Salt Formation (Cyclohexylamine in Acetone) Oil->SaltFormation Force Crystallinity FinalPolish Final Polish (Hexane/EtOAc) DirectCryst->FinalPolish If Purity < 99% Filtration Filter Salt (Rejects Nitrile/Amide) SaltFormation->Filtration Acidify Acidify (HCl) Extract into DCM Filtration->Acidify Acidify->FinalPolish

Figure 1: Decision logic for purifying 2-Methyl-2-(3-methylphenyl)propanoic acid based on crude physical state.

Troubleshooting & FAQ

Q1: My product is "oiling out" instead of crystallizing during the final polish. Why?

  • Cause: This is common for gem-dimethyl compounds. The melting point is often depressed by trace solvent or impurities.

  • Fix: Use the "Seeding at Cloud Point" technique.

    • Heat solution until clear.

    • Add anti-solvent (Heptane) until just cloudy.

    • Stop. Add a seed crystal.

    • Hold temperature constant for 30 mins before cooling.

    • Note: If you lack seed crystals, scratch the inner glass wall with a glass rod at the liquid-air interface.

Q2: The NMR shows a persistent singlet at ~1.3 ppm. Is this grease?

  • Analysis: Grease is usually at 0.8 and 1.25 ppm. However, the gem-dimethyl group of your product appears as a singlet around 1.5-1.6 ppm.

  • Differentiation: Run the NMR in benzene-d6 instead of chloroform-d. Grease peaks will shift differently than your molecular peaks, revealing if the impurity is structural or external.[1]

Q3: I have 5% unreacted nitrile. Can I remove it with silica chromatography?

  • Answer: Yes, but it is inefficient for scale-up.

  • Better Approach: Use the pH Swing .

    • Dissolve crude in 1M NaOH (pH > 12). The acid dissolves; the nitrile does not.

    • Wash the aqueous layer with Methyl tert-butyl ether (MTBE) 3 times. The nitrile moves to the MTBE.

    • Acidify the aqueous layer to pH 1. The pure acid precipitates or oils out. Extract with DCM.

Q4: The color is yellow/brown. How do I fix this?

  • Protocol: Perform a carbon treatment during the salt formation step (Module 2).

    • Dissolve crude acid in acetone.

    • Add Activated Carbon (5 wt%). Stir for 30 mins.

    • Filter through Celite.

    • Then add the Cyclohexylamine. This is more effective than treating the free acid.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for acid-base extraction and crystallization logic).

  • Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals, 3rd Ed.[1] Pergamon Press, 1988.[1] (Source for general purification of phenylacetic acid derivatives).

  • Google Patents. Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. US Patent 9,334,223. (Describes the specific use of cyclohexylamine salts to purify sterically hindered gem-dimethyl propanoic acid analogs). Link

  • PubChem. 2-(3-Methylphenyl)propanoic acid Compound Summary. National Library of Medicine. (Physical property verification). Link

Sources

Technical Support Center: Scalable Synthesis of 2-Methyl-2-(3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-882-M-TOLYL Subject: Scale-up Troubleshooting for Gem-Dimethyl Aryl Acid Synthesis Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary

This guide addresses the industrial scale-up of 2-Methyl-2-(3-methylphenyl)propanoic acid (CAS: 93351-25-8). This molecule features a gem-dimethyl quaternary carbon attached to an aromatic ring. Constructing this quaternary center and subsequently hydrolyzing the sterically hindered nitrile precursor are the two critical process parameters (CPPs) that define yield and safety.

The recommended industrial route is the Phase-Transfer Catalyzed (PTC) Dialkylation of 3-Methylphenylacetonitrile , followed by High-Temperature Hydrolysis .

Module 1: The Alkylation Phase (Constructing the Quaternary Center)

Core Challenge: Managing the massive exotherm during dialkylation and preventing mono-methyl impurities.

Workflow Visualization

The following diagram illustrates the critical reaction pathway and potential failure points.

AlkylationPathway cluster_0 Process Control Start 3-Methylphenylacetonitrile Mono Mono-methyl Intermediate (Impurity Risk) Start->Mono k1 (Fast) Base NaOH (50%) + PTC Base->Mono MeX Me-X (Alkylation Agent) MeX->Mono Di 2-Methyl-2-(3-methylphenyl) propanenitrile (Target) Mono->Di k2 (Slower due to sterics) Exotherm Warning: High Exotherm Mono->Exotherm

Caption: Kinetic pathway of dialkylation. Note that the second alkylation (k2) is slower due to steric hindrance, requiring excess reagents to drive to completion.

Troubleshooting Guide: Alkylation

Q: We are observing a rapid temperature spike (runaway) upon adding Methyl Iodide. How do we control this at the 50kg scale?

A: You are experiencing an adiabatic temperature rise due to the rapid deprotonation and alkylation.

  • Root Cause: Adding the alkylating agent (MeI or MeBr) too quickly to a pre-mixed biphasic system causes an accumulation of unreacted reagent. Once the reaction triggers, it consumes the accumulation instantly, releasing heat faster than your jacket cooling can remove it.

  • Solution: Switch to a semi-batch dosing protocol .

    • Charge the nitrile, PTC (e.g., TBAB), and toluene.

    • Heat to reaction temperature (e.g., 40-50°C).

    • Co-feed the 50% NaOH and the Methyl Halide simultaneously but slowly over 4-6 hours.

    • Why? This ensures the reaction is feed-limited , meaning the heat release is directly proportional to the pump rate, giving you total thermal control.

Q: Our HPLC shows 5-8% mono-methyl impurity remaining. Adding more time doesn't help.

A: This is a classic "Steric Wall" issue. The second methyl group struggles to attack the crowded anion.

  • Root Cause: As the reaction progresses, the aqueous phase becomes saturated with halide salts (NaBr/NaI), increasing ionic strength and potentially "salting out" the catalyst, reducing phase transfer efficiency.

  • Solution:

    • Increase Catalyst Load: Move from 1 mol% to 3-5 mol% TBAB (Tetrabutylammonium bromide).

    • Agitation: Ensure your impeller tip speed is >2.5 m/s. PTC is mass-transfer dependent; if the emulsion breaks, the reaction stops.

    • Reagent Excess: You must use at least 2.5 to 3.0 equivalents of the alkylating agent. The excess is necessary to drive the kinetics of the second addition.

Module 2: The Hydrolysis Phase (Breaking the Steric Wall)

Core Challenge: The gem-dimethyl group protects the nitrile from hydrolytic attack. Standard reflux (100°C) will fail or stall at the amide.

Decision Logic: Hydrolysis

HydrolysisLogic Start Dialkylated Nitrile Check Standard Hydrolysis (aq. NaOH, 100°C) Start->Check Result Result? Check->Result Stall Stalls at Amide (Incomplete) Result->Stall Most Likely Success Full Conversion (Rare at this temp) Result->Success Unlikely Solution1 Method A: High Temp Solvent KOH + Ethylene Glycol (150°C) Stall->Solution1 Preferred (Base) Solution2 Method B: Acid Hydrolysis 70% H2SO4 (130°C) Stall->Solution2 Alternative (Acid) Final 2-Methyl-2-(3-methylphenyl) propanoic acid Solution1->Final Solution2->Final

Caption: Decision tree for overcoming the kinetic inertness of sterically hindered nitriles.

Troubleshooting Guide: Hydrolysis

Q: The reaction has stalled at the amide intermediate (approx. 40% conversion) after 24 hours of reflux in aqueous NaOH.

A: Aqueous reflux (100°C) provides insufficient thermal energy to overcome the activation barrier of the tetrahedral intermediate formation on a gem-dimethyl carbon.

  • The Fix (Industrial Standard): Switch to KOH in Ethylene Glycol .

    • Protocol: Charge Nitrile, KOH (3-4 equiv), and Ethylene Glycol. Heat to 140-150°C .

    • Mechanism:[1][2][3][4] Ethylene glycol raises the boiling point, allowing higher kinetic energy. It also solvates the potassium cation effectively, leaving the hydroxide anion "naked" and more nucleophilic.

    • Safety Note: Ensure your reactor is rated for these temperatures.

Q: Can we use acid hydrolysis (H2SO4) instead?

A: Yes, but with a caveat.

  • Risk: The 3-methylphenyl ring is electron-rich. Heating with concentrated sulfuric acid poses a risk of sulfonation on the aromatic ring, creating a water-soluble byproduct that ruins yield.

  • Mitigation: If you must use acid (e.g., to avoid glycol waste), use 70% H2SO4 (not 98%) and keep the temperature strictly controlled (120-130°C). Monitor for sulfonation by HPLC.

Module 3: Purification & Data Summary

Core Challenge: Separating the acid from the non-acidic impurities (unreacted nitrile/amide).

Isolation Protocol
  • Quench: Dilute the hydrolysis mixture with water.

  • Wash: Extract the alkaline aqueous phase with Toluene or MTBE.

    • Purpose: This removes unreacted nitrile and amide (neutral species). The product is currently a salt (Potassium 2-methyl-2-(3-methylphenyl)propanoate) and stays in the water.

  • Acidification: Acidify the aqueous layer with HCl to pH 1-2. The product will precipitate as an oil or solid.

  • Crystallization: Recrystallize from Heptane/Ethyl Acetate (9:1) or Hexane .

Key Process Parameters (Summary Table)
StepParameterTarget RangeConsequence of Deviation
Alkylation Temperature40-50°C>60°C: Runaway risk; <30°C: Slow reaction
Alkylation Catalyst (TBAB)3-5 mol%<1%: Incomplete conversion (Mono-methyl impurity)
Alkylation AgitationHigh ShearLow shear leads to phase separation and stalled reaction
Hydrolysis Temperature140-150°C <130°C: Stalls at Amide intermediate
Hydrolysis SolventEthylene GlycolAqueous solvents limit temp to 100°C (insufficient)

References

  • Makosza, M. (1975). Two-phase reactions in the chemistry of carbanions and halocarbenes—a useful tool in organic synthesis. Pure and Applied Chemistry, 43(3-4), 439-462. Link

    • Grounding: Foundational text on Phase Transfer Catalysis (PTC) for alkylation of phenylacetonitriles.[1]

  • Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
  • Gassman, P. G., & Schenk, W. N. (1977).[3] A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. Link

    • Grounding: Discusses the difficulty of hydrolyzing hindered carbonyls and the use of "anhydrous hydroxide" concepts.
  • Org. Synth. 2011, 88, 162-171. Hydrolysis of Sterically Hindered Nitriles. Link

    • Grounding: Provides specific protocols for overcoming the "steric wall" in nitrile hydrolysis using high-temperature glycol/base systems or metal c
  • ChemicalBook. (n.d.). 2-Methyl-2-(3-methylphenyl)propanoic acid Product Description & Synthesis Routes. Link

    • Grounding: Verification of CAS 93351-25-8 and industrial relevance.

Sources

Technical Support Center: Analytical Methods for 2-Methyl-2-(3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Methyl-2-(3-methylphenyl)propanoic acid (CAS 93351-25-8). This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for the quantification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) & Method Selection

This section addresses initial questions regarding the selection and implementation of an appropriate analytical strategy.

Q1: What are the primary analytical methods for the detection and quantification of 2-Methyl-2-(3-methylphenyl)propanoic acid?

The three most common and effective techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice depends on the required sensitivity, sample matrix complexity, and available instrumentation.

Q2: How do I select the most appropriate analytical method for my research?

Selecting the right method involves a trade-off between sensitivity, selectivity, and operational complexity.

  • HPLC-UV: This is a cost-effective and robust method suitable for relatively clean sample matrices and when high sensitivity is not the primary requirement. It is often used for purity assessments and analysis of bulk material or concentrated solutions.

  • GC-MS: Due to the low volatility of the carboxylic acid, this method requires a derivatization step to convert the analyte into a more volatile and thermally stable compound.[1] GC-MS offers excellent chromatographic separation and is highly effective for identifying and quantifying the analyte in complex mixtures, especially when dealing with volatile or semi-volatile contaminants.[2]

  • LC-MS/MS: This is the most sensitive and selective method, making it the gold standard for bioanalysis (e.g., in plasma or urine) where analyte concentrations are typically very low.[3][4] The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity, minimizing interference from matrix components.

Q3: What are the critical first steps in sample preparation for this analyte?

Regardless of the final analytical technique, proper sample preparation is paramount to ensure accurate and reproducible results.[5][6] The primary goals are to extract the analyte from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. Common techniques include:

  • Liquid-Liquid Extraction (LLE): Exploits the solubility of the analyte in two immiscible liquids to separate it from matrix components.[5]

  • Solid-Phase Extraction (SPE): A more controlled and often more efficient technique that uses a solid sorbent to selectively bind and elute the analyte.[7]

  • Protein Precipitation: Essential for biological samples like plasma to remove proteins that can interfere with analysis and damage analytical columns.[5]

Part 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis

This method is ideal for routine analysis, quality control, and situations where sub-nanogram sensitivity is not required.

Experimental Protocol: HPLC-UV

Objective: To quantify 2-Methyl-2-(3-methylphenyl)propanoic acid using reverse-phase HPLC with UV detection.

1. Sample Preparation (General):

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).
  • Filter the sample through a 0.45 µm syringe filter to remove particulates.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar organic compounds like the target analyte.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)The organic solvent (acetonitrile) controls retention, while the acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[9]
Column Temperature 30 °CUsing a column oven improves retention time stability and reproducibility.[10]
Injection Volume 10 µLCan be adjusted based on sample concentration.
Detection UV at 220 nmThe phenyl group in the analyte provides UV absorbance. This wavelength often provides a good signal-to-noise ratio.[11]

3. Data Analysis:

  • Quantify using an external standard calibration curve prepared with known concentrations of 2-Methyl-2-(3-methylphenyl)propanoic acid.
HPLC-UV Troubleshooting Guide
IssueCommon Cause(s)Suggested Solution(s)
Peak Tailing 1. Secondary interactions with active silanols on the column.[12] 2. Mobile phase pH is too high, causing partial ionization.1. Use a high-purity, end-capped column. 2. Decrease the mobile phase pH by slightly increasing the acid concentration to ensure the carboxylic acid is fully protonated.[12]
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature.[10] 3. Column degradation.1. Prepare fresh mobile phase daily and ensure it is well-mixed. Degas the mobile phase to prevent bubbles.[10] 2. Always use a column oven for thermal stability.[13] 3. Flush the column with a strong solvent or replace it if performance does not improve.
High System Backpressure 1. Blockage in the system (e.g., guard column, column frit).[14] 2. Buffer precipitation in the mobile phase.1. Systematically disconnect components (starting from the detector) to locate the blockage. Replace the guard column or filter frits.[14] 2. Ensure the buffer is fully soluble in the mobile phase mixture. Filter the mobile phase.
Ghost Peaks 1. Contamination in the injection system or mobile phase. 2. Late elution of components from a previous injection.[12]1. Run a blank injection of mobile phase to identify the source. Clean the injector. 2. Increase the run time or implement a gradient flush at the end of each run to elute strongly retained compounds.
Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify vs. Calibration Curve Chromatogram->Quantify

Caption: Standard workflow for HPLC-UV analysis.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for this analyte but requires chemical modification (derivatization) to improve volatility.

Experimental Protocol: GC-MS with Derivatization

Objective: To quantify 2-Methyl-2-(3-methylphenyl)propanoic acid via GC-MS following silylation.

1. Sample Preparation & Derivatization:

  • Prepare the sample in an aprotic solvent (e.g., Dichloromethane, Ethyl Acetate) after extraction.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents as they will consume the derivatizing reagent.[15]
  • Add 50 µL of a silylating agent, such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[16]
  • Add 50 µL of a catalyst/solvent like Pyridine or Acetonitrile.
  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[16]
  • Cool to room temperature before injection.

2. GC-MS Conditions:

ParameterRecommended SettingRationale
GC Column Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Provides excellent separation for a wide range of derivatized organic compounds.[16]
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessUse split mode for concentrated samples to avoid overloading the column; use splitless for trace analysis to maximize sensitivity.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas standard for GC-MS.
Oven Program Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)A typical temperature program that should be optimized to ensure separation from matrix components and derivatization byproducts.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
MS Scan Range 50 - 550 amuA wide enough range to capture the molecular ion and key fragments of the derivatized analyte.[1]
Quantification Selected Ion Monitoring (SIM) of characteristic ionsFor higher sensitivity and selectivity, monitor specific ions (e.g., the molecular ion and a major fragment) rather than scanning the full mass range.
GC-MS Troubleshooting Guide
IssueCommon Cause(s)Suggested Solution(s)
No Peak or Very Small Peak 1. Incomplete derivatization. 2. Presence of water or protic solvents in the sample.[15]1. Increase reaction time or temperature. Ensure fresh derivatizing reagent is used. 2. Thoroughly dry the sample extract before adding the reagent. Use anhydrous solvents.
Broad or Tailing Peaks 1. Active sites in the GC inlet liner or column. 2. Column contamination.1. Use a deactivated inlet liner. Break off the first few cm of the column to remove active sites. 2. Bake out the column at its maximum allowed temperature.[17]
Multiple Peaks for the Analyte 1. Incomplete derivatization leading to a peak for both the derivatized and underivatized acid. 2. Thermal degradation of the analyte in the injector.1. Optimize the derivatization conditions (time, temp, reagent amount). 2. Lower the injector temperature in 10-20°C increments.
Baseline Noise or Drift 1. Column bleed at high temperatures. 2. Contaminated carrier gas or gas lines.1. Ensure the oven temperature does not exceed the column's maximum limit. Use a low-bleed column.[17] 2. Use high-purity gas and install gas purifiers.
Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Extract Extract Analyte (LLE or SPE) Dry Evaporate to Dryness Extract->Dry AddReagent Add MTBSTFA & Solvent Dry->AddReagent Heat Heat at 70°C for 30 min AddReagent->Heat Inject Inject into GC-MS Heat->Inject Separate DB-5ms Column Separation Inject->Separate Detect MS Detection (EI, Scan/SIM) Separate->Detect

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Part 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for trace-level quantification in complex biological matrices.

Experimental Protocol: LC-MS/MS

Objective: To achieve highly sensitive and selective quantification of 2-Methyl-2-(3-methylphenyl)propanoic acid in a complex matrix (e.g., plasma).

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of the analyte is ideal).
  • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex vigorously.[5]
  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

ParameterRecommended SettingRationale
LC Column C18 UPLC/UHPLC Column (e.g., 50 mm x 2.1 mm, 1.8 µm)Smaller particle size columns provide better resolution and faster run times, ideal for LC-MS.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is a volatile modifier compatible with mass spectrometry that aids in the ionization of the analyte.[18] A gradient elution (e.g., 10% B to 95% B over 5 minutes) is often used.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI), Negative ModeThe carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻, which is ideal for ESI negative mode detection.
MS Analysis Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.[3]
Example MRM Precursor (Q1): m/z of [M-H]⁻Product (Q3): A stable, high-intensity fragment ionThese transitions must be optimized by infusing a standard solution of the analyte into the mass spectrometer.
LC-MS/MS Troubleshooting Guide
IssueCommon Cause(s)Suggested Solution(s)
Ion Suppression or Enhancement Co-eluting matrix components interfere with the ionization process in the ESI source.[3]1. Improve chromatographic separation to move the analyte peak away from interfering compounds. 2. Enhance sample cleanup (e.g., use SPE instead of protein precipitation). 3. Dilute the sample; matrix effects are often concentration-dependent. 4. Use a stable isotope-labeled internal standard to compensate for the effect.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization or fragmentation. 2. Poor sample recovery. 3. Contaminated ion source.1. Optimize MS parameters (e.g., capillary voltage, gas flows, collision energy) by infusing a standard.[3] 2. Evaluate each step of the sample preparation process for analyte loss. 3. Clean the ion source optics according to the manufacturer's instructions.
Inconsistent Results 1. Inconsistent sample preparation. 2. Analyte instability in the processed sample.1. Use an automated liquid handler for precision. Ensure complete mixing and accurate volume transfers. 2. Perform stability tests to determine how long the analyte is stable in the autosampler. Keep the autosampler cooled.
Troubleshooting Logic: Ion Suppression

IonSuppression cluster_matrix Matrix Effect Likely cluster_analyte Analyte-Specific Issue Start Low or inconsistent MS signal observed CheckIS Is the Internal Standard (IS) signal also suppressed? Start->CheckIS YesIS Yes CheckIS->YesIS Yes NoIS No CheckIS->NoIS No ImproveChrom Optimize LC gradient to improve separation YesIS->ImproveChrom CheckRecovery Verify sample prep recovery NoIS->CheckRecovery ImproveCleanup Enhance sample cleanup (e.g., use SPE) ImproveChrom->ImproveCleanup Dilute Dilute sample extract ImproveCleanup->Dilute MatrixConclusion Re-analyze and assess IS and analyte response Dilute->MatrixConclusion CheckStability Assess analyte stability in final extract CheckRecovery->CheckStability OptimizeMS Re-optimize MS source parameters CheckStability->OptimizeMS AnalyteConclusion Address specific issue and re-analyze OptimizeMS->AnalyteConclusion

Caption: Decision tree for troubleshooting ion suppression in LC-MS/MS.

References

  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Anal Biochem, 694, 115620.
  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. PubMed.
  • SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments.
  • MetBioNet.
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Chromatography Forum. (2023). Issues Encountered in Organic Acid Analysis Using GC/MS.
  • SIELC Technologies. (2018). Propanoic acid, 2-methyl-, methyl ester. SIELC Technologies.
  • PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed.
  • ACE HPLC. HPLC Troubleshooting Guide. ACE HPLC.
  • Acta Sci. Pol. Technol. Aliment. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATI. Acta Sci. Pol. Technol. Aliment., 22(4), 385–394.
  • Thermo Fisher Scientific. Sample Preparation Techniques. Thermo Fisher Scientific.
  • Restek. HPLC Troubleshooting. Restek.
  • Waters. HPLC Troubleshooting Guide.
  • Klimes, J. et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)
  • SIELC Technologies. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
  • ResearchGate. (2025). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid.
  • Han, J. et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413, 6333–6342.
  • Guidechem. 2-Methyl-2-(3-methylphenyl)propanoic acid CAS NO.93351-25-8. Guidechem.
  • Jaochico, A. et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753.
  • Agilent.
  • Analyst. (2020).
  • Benchchem.
  • Agilent. (2019).

Sources

Validation & Comparative

comparing the biological activity of 2-Methyl-2-(3-methylphenyl)propanoic acid with its isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Methyl-2-(3-methylphenyl)propanoic acid (also known as


-dimethyl-m-tolylacetic acid) against its structural and regio-isomers. It is designed for medicinal chemists and drug development professionals focusing on lead optimization, metabolic stability, and structure-activity relationships (SAR).

Executive Summary & Pharmacophore Analysis

2-Methyl-2-(3-methylphenyl)propanoic acid (CAS: 93351-25-8) represents a strategic scaffold in medicinal chemistry, often utilized to modulate metabolic stability and conformational rigidity in drug candidates. Unlike its non-methylated (phenylacetic acid) or mono-methylated (2-phenylpropanoic acid) analogs, this gem-dimethyl derivative creates a "metabolic blockade," preventing


-oxidation and chiral inversion—two common liabilities in carboxylic acid-containing drugs (e.g., NSAIDs, PPAR agonists).

This guide compares the Meta-isomer (3-Me) against its Ortho (2-Me) and Para (4-Me) regioisomers, as well as the Des-methyl (Chiral) analog, evaluating their utility in receptor binding (e.g., PPAR


, CCK-1) and metabolic endurance.
Core Structural Distinction
  • Subject (Meta): 2-Methyl-2-(3-methylphenyl)propanoic acid.[1][2] Balanced steric profile; explores the "width" of binding pockets.

  • Isomer A (Para): 2-Methyl-2-(4-methylphenyl)propanoic acid. Linear extension; often maximizes hydrophobic depth.

  • Isomer B (Ortho): 2-Methyl-2-(2-methylphenyl)propanoic acid. High steric clash; forces the phenyl ring out of plane (twist conformation).

  • Isomer C (Des-methyl): 2-(3-methylphenyl)propanoic acid. Chiral center at

    
    -position; susceptible to racemization and rapid metabolism.
    

Biological Activity & SAR Profile[5]

Metabolic Stability & Pharmacokinetics

The primary biological advantage of the gem-dimethyl group in 2-Methyl-2-(3-methylphenyl)propanoic acid is the abolition of


-oxidation .
  • Mechanism: In mono-methyl analogs (Isomer C), the

    
    -proton allows for the formation of an Acyl-CoA thioester intermediate, leading to chiral inversion (R 
    
    
    
    S) or degradation via mitochondrial
    
    
    -oxidation.
  • Effect of Gem-Dimethyl: The quaternary carbon at the

    
    -position in the Subject (Meta) and Isomers A/B sterically hinders Acyl-CoA synthetase binding and chemically prevents dehydrogenation.
    
  • Outcome: Significantly increased half-life (

    
    ) and reduced formation of reactive acyl-glucuronides compared to Isomer C.
    
Receptor Binding Affinity (SAR)

In the context of nuclear receptors (e.g., PPARs) or GPCRs (e.g., GPR40, CCK-1), the position of the methyl group on the phenyl ring dictates potency.

Compound VariantBinding Mode CharacteristicsPredicted Potency (General)
Meta (Subject) Width-Vector: The 3-methyl group projects into lateral hydrophobic sub-pockets (e.g., H12 helix region in PPARs). Often provides optimal selectivity by clashing with smaller pockets in off-target isoforms.High Selectivity
Para (Isomer A) Depth-Vector: The 4-methyl group extends the linear length. Ideal for deep, narrow hydrophobic channels. Often the most potent for non-selective binding.High Potency
Ortho (Isomer B) Twist-Vector: The 2-methyl group creates a steric clash with the gem-dimethyl tail, forcing the phenyl ring to twist ~90° relative to the carboxylate plane. This can either lock a bioactive conformation or abolish binding entirely.Variable (Conformationally Restricted)
Des-methyl (Isomer C) Flexible: High rotational freedom. The presence of an

-hydrogen allows metabolic epimerization, complicating pharmacodynamics.
Moderate (Unstable)
Comparative Data Summary

Data inferred from SAR studies of phenylpropanoic acid derivatives (e.g., Fibrates, Glucokinase Activators).

Feature3-Me (Meta) - Subject 4-Me (Para) - Isomer A 2-Me (Ortho) - Isomer B Des-methyl - Isomer C
Metabolic Stability High (Blockade)High (Blockade)High (Blockade)Low (Oxidation Prone)
Chiral Inversion None (Achiral)None (Achiral)None (Achiral)Yes (R

S)
LogP (Lipophilicity) ~3.1~3.1~2.9 (due to twist)~2.6
Conformation Planar/FlexiblePlanar/FlexibleTwisted/Rigid Flexible
Primary Utility Selectivity Probe Potency Driver Conformational Lock Metabolite Control

Mechanism of Action Visualization

The following diagram illustrates the metabolic fate of the Subject versus its Des-methyl isomer, highlighting the "Metabolic Blockade" effect.

MetabolicBlockade Substrate_DesMe Des-methyl Analog (Isomer C) Ar-CH(Me)-COOH AcylCoA Acyl-CoA Synthetase Substrate_DesMe->AcylCoA Substrate Substrate_GemMe Gem-dimethyl Analog (Subject) Ar-C(Me)2-COOH Substrate_GemMe->AcylCoA Steric Hinderance Stable Metabolically Stable (Excreted Intact or Glucuronidated) Substrate_GemMe->Stable Direct Pathway Intermediate Acyl-CoA Thioester AcylCoA->Intermediate BetaOx Mitochondrial Beta-Oxidation Intermediate->BetaOx Degradation Inversion Chiral Inversion (R to S) Intermediate->Inversion Racemization

Caption: The gem-dimethyl group (Subject) sterically blocks Acyl-CoA formation, preventing chiral inversion and


-oxidation pathways common to the Des-methyl isomer.

Experimental Protocols

To validate the biological advantages of 2-Methyl-2-(3-methylphenyl)propanoic acid, the following protocols are recommended.

Microsomal Metabolic Stability Assay

Purpose: To quantify the intrinsic clearance (


) and half-life (

) of the Subject vs. Isomer C.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

Protocol:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Incubation: Add test compound (final conc. 1

    
    M) to the microsomal suspension. Pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    min.
  • Termination: Quench immediately with 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Expected Result: The Subject (Gem-dimethyl) should exhibit <5% depletion over 60 min, whereas Isomer C (Des-methyl) will show significant degradation (


 min).
Synthesis via m-C-H Olefination (Reference 1)

Purpose: Efficient access to the specific 3-methyl isomer.

Protocol:

  • Reactants: 3-Methylphenylacetic acid (1.0 equiv), Methyl acrylate (or methyl source), Pd(OAc)2 (5 mol%), Ligand (e.g., amino acid derived).

  • Conditions: React in HFIP (Hexafluoroisopropanol) at 100°C for 24h.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

  • Verification: 1H NMR (CDCl3): Look for singlet at

    
     ~1.6 ppm (6H, gem-dimethyl) and aromatic signals characteristic of meta-substitution.
    

References

  • Srinivas, D., & Satyanarayana, G. (2021).[1] m-C–H Olefination on Derivatives of Phenylacetic Acids by Tethering with a Simple Nitrile-Based Template through Palladium Catalysis. Organic Letters, 23(19), 7353–7358.[1] Link

  • Nomura, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Journal of Medicinal Chemistry, 46(17), 3581–3599. Link

  • PubChem Compound Summary. (2025). 2-Methyl-2-(3-methylphenyl)propanoic acid (CID 12824683). National Center for Biotechnology Information. Link

  • Lott, T. et al. (1981). 2-Methyl-2-phenoxy-propionic acid derivatives (Patent US4259509A). Google Patents. Link

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-2-(3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, comparative analysis of validation strategies for two common analytical techniques applied to the quantification and purity assessment of 2-Methyl-2-(3-methylphenyl)propanoic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a non-steroidal anti-inflammatory drug (NSAID) analogue, the rigorous validation of its analytical methods is paramount for ensuring product quality, safety, and efficacy in research and drug development settings.

The choice between these methods is not arbitrary; it is dictated by the specific analytical objective, be it routine quality control, stability testing, or impurity profiling. This document moves beyond mere procedural lists to explore the underlying scientific rationale for each validation parameter and experimental design, empowering researchers to make informed decisions. The protocols and data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the bedrock of analytical method validation.[1][2]

Chapter 1: The Analytical Challenge: Physicochemical Properties

2-Methyl-2-(3-methylphenyl)propanoic acid is a carboxylic acid with a molecular weight of approximately 178.23 g/mol . Its acidic nature and aromatic ring structure make it an ideal candidate for Reverse-Phase HPLC with UV detection. However, its polarity and relatively low volatility present a challenge for direct GC analysis, necessitating a derivatization step to convert the carboxylic acid into a more volatile ester. This fundamental difference in sample handling forms the core of our comparison.

Chapter 2: Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis for its robustness, precision, and suitability for non-volatile compounds. Here, we validate an isocratic RP-HPLC method with UV detection for the assay and impurity determination of 2-Methyl-2-(3-methylphenyl)propanoic acid.

Specificity & Selectivity

Causality: Specificity is the cornerstone of any analytical method, providing unequivocal proof that the signal measured corresponds solely to the analyte of interest.[3] In the context of drug development, the method must distinguish the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. Forced degradation studies are the definitive test for this, subjecting the API to harsh conditions to intentionally generate degradants.

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Accurately weigh and dissolve 2-Methyl-2-(3-methylphenyl)propanoic acid in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 100 µg/mL.

  • Thermal Degradation: Store the solid powder at 105°C for 48 hours. Dissolve and dilute to 100 µg/mL.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours. Dilute to 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample and a placebo blank, using the proposed HPLC method.

  • Peak Purity: Employ a photodiode array (PDA) detector to assess peak purity of the analyte in the presence of any degradation products.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions Stock API Stock (1 mg/mL) Acid Acid (1N HCl, 80°C) Stock->Acid Base Base (1N NaOH, 80°C) Stock->Base Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Thermal Thermal (105°C, solid) Stock->Thermal Photo Photolytic (UV light) Stock->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Assess Peak Purity & Resolution > 2 Analysis->Result

Workflow for Specificity via Forced Degradation.

Data Summary & Interpretation:

The method is considered specific if the main analyte peak is well-resolved from all degradation peaks (resolution > 2) and the peak purity analysis shows no co-eluting impurities.

Stress Condition% DegradationResolution (Nearest Peak)Peak Purity AnglePeak Purity Threshold
Acid Hydrolysis15.2%3.10.2510.985
Base Hydrolysis8.5%4.50.1980.982
Oxidation21.7%2.80.3110.991
Thermal2.1%N/A0.1500.979
Photolytic5.6%3.90.2050.988
Linearity and Range

Causality: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the instrument's response. This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a primary stock solution of 2-Methyl-2-(3-methylphenyl)propanoic acid at 1000 µg/mL.

  • Perform serial dilutions to prepare at least five calibration standards across the desired range. For an assay method, this is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Summary & Interpretation:

Acceptance criteria for linearity typically require a correlation coefficient (r²) of ≥ 0.999.

ParameterResultAcceptance Criterion
Range80 - 120 µg/mLAs defined
Correlation Coefficient (r²)0.9997≥ 0.999
Y-Intercept1532Should be insignificant relative to the 100% response
Slope25481N/A
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value.[1] It is typically assessed by the percent recovery of a known amount of analyte spiked into a placebo (matrix) mixture. This confirms that the method is free from significant systematic error.

Experimental Protocol:

  • Prepare a placebo mixture (all formulation excipients without the API).

  • Spike the placebo with the analyte at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level (for a total of nine determinations).

  • Analyze the samples and calculate the percent recovery for each.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Data Summary & Interpretation:

Acceptable recovery is typically within 98.0% to 102.0% for a drug substance assay.

Spiked LevelConcentration (µg/mL)Mean Recovery (%)% RSD
80%8099.5%0.85%
100%100100.3%0.62%
120%120101.1%0.71%
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Evaluates the method's reliability when used by different analysts, on different days, or with different equipment.

Experimental Protocol:

  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day, preferably using a different HPLC system.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.

Data Summary & Interpretation:

The %RSD should not exceed 2% for an API assay.

Precision LevelAnalystDayNMean Assay (%)% RSD
Repeatability11699.8%0.55%
Intermediate Precision226100.5%0.78%

Chapter 3: Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity due to its ability to separate compounds based on their volatility and identify them based on their unique mass fragmentation patterns. For a carboxylic acid like our analyte, derivatization is essential.[4] We will validate a method using silylation to form a volatile trimethylsilyl (TMS) ester.

Specificity

Causality: For GC-MS, specificity is two-fold. Chromatographic specificity ensures the TMS-analyte peak is separated from other derivatized components. Mass spectrometric specificity ensures the mass spectrum is unique and can be used for identification. We analyze a placebo blank to ensure no matrix components interfere at the same retention time and produce similar mass fragments.

Experimental Protocol: Derivatization & Analysis

  • Sample Preparation: Prepare a solution of the analyte at 100 µg/mL. Prepare a placebo blank solution.

  • Derivatization: Transfer 100 µL of each solution to a GC vial. Evaporate the solvent under a stream of nitrogen. Add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of pyridine. Cap the vial and heat at 60°C for 30 minutes.[4]

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Confirmation: Compare the retention time and mass spectrum of the derivatized analyte peak against a reference standard. Analyze the derivatized placebo to check for interferences.

G cluster_prep Sample Preparation Sample Analyte or Placebo Solution Evap Evaporate to Dryness Sample->Evap Deriv Add Silylating Agent (BSTFA) Heat at 60°C Evap->Deriv Analysis GC-MS Analysis Deriv->Analysis Result Confirm Retention Time & Compare Mass Spectrum vs. Reference Analysis->Result

Sources

A Comparative Guide to 2-Methyl-2-(3-methylphenyl)propanoic Acid and Other Propanoic Acid Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of therapeutic molecule discovery is in a constant state of flux. Within this dynamic environment, the arylpropanoic acid scaffold has emerged as a cornerstone for the development of a wide array of therapeutic agents. This guide provides an in-depth technical comparison of 2-Methyl-2-(3-methylphenyl)propanoic acid, a lesser-studied derivative, with other notable propanoic acid analogs. By examining their performance through the lens of structure-activity relationships (SAR) and available experimental data, this document aims to provide actionable insights for researchers navigating the complexities of drug design and development.

The Enduring Relevance of the Propanoic Acid Moiety

Arylpropanoic acids are a significant class of compounds in medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] The versatility of the propanoic acid backbone allows for a multitude of chemical modifications, leading to a broad spectrum of biological activities that extend beyond anti-inflammatory effects to include anticancer, antibacterial, and anticonvulsant properties.[1][2] The carboxylic acid group is a critical pharmacophore, often engaging in key interactions with biological targets.[3]

This guide will focus on a comparative analysis of 2-Methyl-2-(3-methylphenyl)propanoic acid against other derivatives, with a particular emphasis on their potential as anti-inflammatory and anticancer agents. Due to the limited direct experimental data on 2-Methyl-2-(3-methylphenyl)propanoic acid, this analysis will leverage structure-activity relationship principles to infer its potential efficacy based on data from structurally analogous compounds.

Structural Comparison of Selected Propanoic Acid Derivatives

To understand the potential performance of 2-Methyl-2-(3-methylphenyl)propanoic acid, it is crucial to compare its structure with derivatives for which experimental data is available.

Compound Structure Key Structural Features
2-Methyl-2-(3-methylphenyl)propanoic acid 2-Methyl-2-(3-methylphenyl)propanoic acid- Propanoic acid backbone- Gem-dimethyl group on the alpha-carbon- Methyl group at the meta-position of the phenyl ring
Ibuprofen Ibuprofen- Propanoic acid backbone- Single methyl group on the alpha-carbon- Isobutyl group at the para-position of the phenyl ring
2-Phenylpropanoic Acid 2-Phenylpropanoic Acid- Propanoic acid backbone- Single methyl group on the alpha-carbon- Unsubstituted phenyl ring
2-Methyl-2-phenoxypropanoic acid 2-Methyl-2-phenoxypropanoic acid- Propanoic acid backbone- Gem-dimethyl group on the alpha-carbon- Phenoxy group on the alpha-carbon

Comparative Performance Analysis: Anti-Inflammatory and Anticancer Activities

The following sections present a comparative analysis based on available experimental data for various propanoic acid derivatives, with inferences made for 2-Methyl-2-(3-methylphenyl)propanoic acid based on SAR principles.

Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

The primary mechanism of anti-inflammatory action for many arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[3] There are two main isoforms, COX-1 and COX-2, with COX-2 being the primary target for anti-inflammatory therapies due to its upregulation at sites of inflammation.

Table 1: Comparative COX Inhibition Data (IC50 values)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Ibuprofen13.534.4[3]
2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid (6d)>100>100[3]
2-(4-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)phenyl)propanoic acid (6e)>100>100[3]
2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6l)1.402.34[3]
2-Methyl-2-(3-methylphenyl)propanoic acid (Inferred) ModerateModerate to Low-
  • Analysis of Ibuprofen: Ibuprofen exhibits non-selective inhibition of both COX-1 and COX-2.[3] Its efficacy is well-established, but the inhibition of COX-1 is associated with gastrointestinal side effects.

  • Analysis of Novel Derivatives (6d, 6e, 6l): The data for compounds 6d, 6e, and 6l demonstrate how modifications to the aryl group can dramatically alter COX inhibitory activity and selectivity.[3] The presence of specific heterocyclic moieties in compound 6l leads to potent inhibition of both COX isoforms.[3]

  • Inferred Activity of 2-Methyl-2-(3-methylphenyl)propanoic acid: Based on its structure, 2-Methyl-2-(3-methylphenyl)propanoic acid possesses the core arylpropanoic acid scaffold necessary for COX inhibition. The gem-dimethyl group at the alpha-position may influence the compound's conformation and binding affinity within the COX active site. The meta-methyl group on the phenyl ring is an electron-donating group, which could modulate the electronic properties of the aromatic ring and its interaction with the enzyme. It is plausible to hypothesize that it would exhibit moderate COX inhibitory activity, though likely less potent than highly optimized derivatives like 6l. Its selectivity for COX-2 over COX-1 is difficult to predict without experimental data.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

Recent research has highlighted the potential of propanoic acid derivatives as anticancer agents.[4][5] Their mechanisms of action are varied and can include both COX-dependent and independent pathways.

Table 2: Comparative Anticancer Activity Data (IC50 values)

CompoundCell LineIC50 (µM)Reference
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives [4]
Compound 21A549 (Non-small cell lung cancer)5.42[4]
Compound 22A549 (Non-small cell lung cancer)2.47[4]
Cisplatin (Control)A549 (Non-small cell lung cancer)>10[4]
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives [5]
Compound 12 (1-naphthyl substituent)A549 (Non-small cell lung cancer)Reduces viability to 42.1%[5]
Compound 29 (4-NO2 phenyl substituent)A549 (Non-small cell lung cancer)Reduces viability to 31.2%[5]
2-Methyl-2-(3-methylphenyl)propanoic acid (Inferred) VariousPotentially Moderate-
  • Analysis of Thiazole and Hydroxyphenyl Derivatives: The data clearly indicate that specific structural modifications to the propanoic acid scaffold can lead to potent anticancer activity.[4][5] For instance, the presence of a thiazole ring and an oxime moiety in compounds 21 and 22 results in significant cytotoxicity against A549 lung cancer cells, surpassing the efficacy of the standard chemotherapeutic agent cisplatin.[4] Similarly, certain substitutions on the phenyl ring of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives enhance their anticancer potential.[5]

  • Inferred Activity of 2-Methyl-2-(3-methylphenyl)propanoic acid: The relatively simple structure of 2-Methyl-2-(3-methylphenyl)propanoic acid makes it a potential starting point for the development of more complex and potent anticancer agents. The lipophilicity conferred by the methyl groups may facilitate cell membrane penetration. While its intrinsic anticancer activity is likely to be moderate at best, it represents a valuable scaffold for further chemical elaboration to incorporate pharmacophores known to enhance cytotoxicity, such as those seen in the more active derivatives in Table 2.

Experimental Protocols

To facilitate reproducible research, the following are detailed protocols for key assays used in the evaluation of propanoic acid derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on the principles described in studies evaluating COX inhibitors.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific duration (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][5]

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Research Workflow

The development and evaluation of novel propanoic acid derivatives follow a structured workflow, from initial design to preclinical evaluation.

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation Compound Design Compound Design Chemical Synthesis Chemical Synthesis Compound Design->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization COX Inhibition Assay COX Inhibition Assay Purification & Characterization->COX Inhibition Assay Anticancer Cell Viability Assay Anticancer Cell Viability Assay COX Inhibition Assay->Anticancer Cell Viability Assay Antibacterial MIC Assay Antibacterial MIC Assay Anticancer Cell Viability Assay->Antibacterial MIC Assay SAR Analysis SAR Analysis Antibacterial MIC Assay->SAR Analysis ADMET Prediction ADMET Prediction SAR Analysis->ADMET Prediction Further Synthesis Further Synthesis ADMET Prediction->Further Synthesis Animal Models of Inflammation Animal Models of Inflammation Further Synthesis->Animal Models of Inflammation Xenograft Tumor Models Xenograft Tumor Models Animal Models of Inflammation->Xenograft Tumor Models Toxicity Studies Toxicity Studies Xenograft Tumor Models->Toxicity Studies

Caption: A typical experimental workflow for the development of novel arylpropanoic acid derivatives.

The Mechanism of Action: COX Inhibition

The anti-inflammatory effects of many arylpropanoic acids are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.

Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Stomach, Platelets) Prostaglandins (Stomach, Platelets) COX-1 (Constitutive)->Prostaglandins (Stomach, Platelets) Prostaglandins (Inflammation, Pain) Prostaglandins (Inflammation, Pain) COX-2 (Inducible)->Prostaglandins (Inflammation, Pain) Arylpropanoic Acid Derivative Arylpropanoic Acid Derivative Arylpropanoic Acid Derivative->COX-1 (Constitutive) Inhibition Arylpropanoic Acid Derivative->COX-2 (Inducible) Inhibition

Caption: Mechanism of action of arylpropanoic acid derivatives via COX inhibition.

Conclusion and Future Directions

While direct experimental data for 2-Methyl-2-(3-methylphenyl)propanoic acid remains elusive in the current literature, a comparative analysis based on structure-activity relationships provides valuable insights into its potential as a research tool and a scaffold for drug discovery. Its structural similarity to known bioactive compounds suggests a likelihood of moderate anti-inflammatory and potentially some anticancer activity.

The true value of 2-Methyl-2-(3-methylphenyl)propanoic acid may lie in its utility as a starting point for medicinal chemistry campaigns. The gem-dimethyl group and the meta-methylphenyl moiety offer unique steric and electronic properties that can be systematically modified to optimize potency and selectivity for various biological targets. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to empirically validate the hypotheses presented in this guide. The detailed protocols and comparative data provided herein offer a solid foundation for such endeavors, empowering researchers to further explore the therapeutic potential of the versatile arylpropanoic acid class.

References

  • Ulusoy, S., Gümüş, M. H., & Çevik, U. A. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 664-674. [Link]

  • Jankauskas, J., Gendvilienė, V., & Petraitis, V. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(9), 1865. [Link]

  • Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Comparison of cytotoxicity effects of propionic acid compounds to THLE-2 and HEP-G2 cells. International Journal of Pharmacology, 20(6), 906-911. [Link]

  • Bello, A., & Calvo, M. J. (2004). Diffusion of arylpropionate non-steroidal anti-inflammatory drugs into the cerebrospinal fluid: a quantitative structure-activity relationship approach. Journal of Pharmacy and Pharmacology, 56(2), 229-236. [Link]

  • Jankauskas, J., Gendvilienė, V., & Petraitis, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]

  • El-Zahabi, M. A., & El-Gendy, A. O. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 13(1), 1836. [Link]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, G. A., & Marnett, L. J. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(23), 13484-13489. [Link]

  • Kumar, P., Sangam, Bala, V. C., Nimesh, S., & Bajpai, A. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188. [Link]

Sources

spectroscopic data comparison of 2-Methyl-2-(3-methylphenyl)propanoic acid and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Spectroscopic Guide to the Synthesis of 2-Methyl-2-(3-methylphenyl)propanoic acid

This technical guide provides an in-depth comparison of the spectroscopic data for 2-Methyl-2-(3-methylphenyl)propanoic acid and its key precursors. It is designed for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds during synthesis. We will explore the characteristic spectral changes observed through Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which are crucial for monitoring the reaction progress and confirming the structure of the final product.

Introduction to the Synthesis

2-Methyl-2-(3-methylphenyl)propanoic acid is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. A common and effective method for its synthesis is the Grignard reaction.[1][2] This process involves the reaction of an organohalide with magnesium to form a highly nucleophilic Grignard reagent, which then reacts with an electrophile. In this case, the synthesis proceeds via the reaction of 3-bromo- or 3-chlorotoluene with magnesium, followed by reaction with a ketone and subsequent carboxylation. For the purposes of this guide, we will focus on the spectroscopic changes from the readily available precursor, 3-methylacetophenone.[3][4]

The synthetic pathway can be visualized as follows:

G Precursor 3-Methylacetophenone Intermediate 2-(3-Methylphenyl)propan-2-ol Precursor->Intermediate + CH3MgBr (Grignard Reagent) Product 2-Methyl-2-(3-methylphenyl)propanoic acid Intermediate->Product + CO2, then H3O+

Caption: Synthetic pathway from 3-Methylacetophenone to 2-Methyl-2-(3-methylphenyl)propanoic acid.

Comparative Spectroscopic Analysis

The transformation from a ketone (3-methylacetophenone) to a tertiary alcohol (2-(3-methylphenyl)propan-2-ol) and finally to a carboxylic acid (2-Methyl-2-(3-methylphenyl)propanoic acid) is accompanied by distinct changes in their respective spectra. Understanding these changes is fundamental to confirming the success of each synthetic step.[5][6][7]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule.[8]

CompoundKey ¹H NMR Signals (δ, ppm)Interpretation
3-Methylacetophenone ~2.4 (s, 3H, Ar-CH₃), ~2.6 (s, 3H, COCH₃), ~7.2-7.8 (m, 4H, Ar-H)Two distinct singlets for the two methyl groups. Aromatic protons in the expected region.
2-(3-Methylphenyl)propan-2-ol ~1.6 (s, 6H, C(CH₃)₂), ~2.3 (s, 3H, Ar-CH₃), ~4.5-5.5 (br s, 1H, OH), ~7.0-7.4 (m, 4H, Ar-H)Disappearance of the acetyl methyl singlet. Appearance of a singlet for two equivalent methyl groups attached to a tertiary carbon. A broad singlet for the hydroxyl proton is also observed.
2-Methyl-2-(3-methylphenyl)propanoic acid ~1.6 (s, 6H, C(CH₃)₂), ~2.3 (s, 3H, Ar-CH₃), ~7.0-7.3 (m, 4H, Ar-H), ~10-12 (br s, 1H, COOH)The six protons of the gem-dimethyl group appear as a singlet. The most significant change is the appearance of a very deshielded, broad singlet for the carboxylic acid proton.[9]
¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments within a molecule.[8]

CompoundKey ¹³C NMR Signals (δ, ppm)Interpretation
3-Methylacetophenone ~21 (Ar-CH₃), ~26 (COCH₃), ~125-138 (Ar-C), ~198 (C=O)The carbonyl carbon is highly deshielded, appearing around 200 ppm.
2-(3-Methylphenyl)propan-2-ol ~21 (Ar-CH₃), ~32 (C(CH₃)₂), ~73 (C-OH), ~122-146 (Ar-C)The carbonyl signal disappears and is replaced by a signal for the tertiary carbon bearing the hydroxyl group around 73 ppm.
2-Methyl-2-(3-methylphenyl)propanoic acid ~21 (Ar-CH₃), ~26 (C(CH₃)₂), ~46 (quaternary C), ~124-145 (Ar-C), ~180 (COOH)The signal for the carbon attached to the hydroxyl group is replaced by a quaternary carbon signal. A new deshielded signal for the carboxylic acid carbon appears around 180 ppm.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[10]

CompoundKey IR Absorptions (cm⁻¹)Interpretation
3-Methylacetophenone ~1685 (strong, C=O stretch), ~3000-3100 (C-H aromatic), ~2850-2950 (C-H aliphatic)A strong, sharp absorption characteristic of a conjugated ketone carbonyl group.
2-(3-Methylphenyl)propan-2-ol ~3200-3600 (broad, O-H stretch), ~3000-3100 (C-H aromatic), ~2850-2950 (C-H aliphatic)The strong carbonyl peak disappears and is replaced by a broad O-H stretching band, indicative of an alcohol.
2-Methyl-2-(3-methylphenyl)propanoic acid ~2500-3300 (very broad, O-H stretch), ~1700 (strong, C=O stretch), ~3000-3100 (C-H aromatic), ~2850-2950 (C-H aliphatic)The presence of a very broad O-H stretch overlapping with C-H stretches, and a strong C=O stretch around 1700 cm⁻¹, are characteristic of a carboxylic acid.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[5]

CompoundMolecular Ion (M⁺) (m/z)Key Fragmentation Peaks (m/z)
3-Methylacetophenone 134119 ([M-CH₃]⁺), 91 ([C₇H₇]⁺)
2-(3-Methylphenyl)propan-2-ol 150135 ([M-CH₃]⁺), 132 ([M-H₂O]⁺), 117
2-Methyl-2-(3-methylphenyl)propanoic acid 178163 ([M-CH₃]⁺), 133 ([M-COOH]⁺), 119, 91

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis. Researchers should always consult specific literature and safety data sheets before conducting any experiment.

Synthesis of 2-Methyl-2-(3-methylphenyl)propanoic acid

This synthesis is a two-step process starting from 3-methylacetophenone.

Step 1: Synthesis of 2-(3-Methylphenyl)propan-2-ol

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings.

  • Add a small amount of a solution of methyl bromide or methyl iodide in anhydrous diethyl ether to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining methyl halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, cool the Grignard reagent to 0 °C.

  • Slowly add a solution of 3-methylacetophenone in anhydrous diethyl ether to the Grignard reagent.

  • After the addition, allow the reaction to stir at room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 2: Synthesis of 2-Methyl-2-(3-methylphenyl)propanoic acid

  • Prepare a Grignard reagent from a suitable 3-methylphenyl halide (e.g., 3-bromotoluene) and magnesium in anhydrous diethyl ether.

  • In a separate flask, place crushed dry ice (solid CO₂).

  • Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.[11][12]

  • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Acidify the reaction mixture with dilute hydrochloric acid.[11]

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude carboxylic acid can be purified by recrystallization or column chromatography.[11]

Spectroscopic Characterization Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Prep_NMR Dissolve in CDCl3 with TMS Acq_NMR ¹H and ¹³C NMR Spectra Prep_NMR->Acq_NMR Prep_IR Prepare neat film or KBr pellet Acq_IR FT-IR Spectrum Prep_IR->Acq_IR Prep_MS Dissolve in suitable volatile solvent Acq_MS Mass Spectrum Prep_MS->Acq_MS Analysis Compare spectra to known data and expected transformations Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis

Caption: General workflow for spectroscopic analysis of synthesized compounds.

Conclusion

The successful synthesis of 2-Methyl-2-(3-methylphenyl)propanoic acid from 3-methylacetophenone can be confidently monitored and confirmed through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each spectroscopic technique provides unique and complementary information that, when analyzed together, allows for the unambiguous identification of the starting material, intermediate, and final product. This guide serves as a valuable resource for researchers by providing the key spectral features to look for at each stage of the synthesis.

References

  • Benchchem. (n.d.). Carboxylation of Grignard Reagents using Sodium Methyl Carbonate.
  • National Center for Biotechnology Information. (n.d.). 3-Methylacetophenone. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • The Good Scents Company. (n.d.). 3-methyl acetophenone.
  • University of Calgary. (n.d.). Benzoic acid via a Grignard reaction.
  • StudyPulse. (2025). Spectral Data Interpretation for Organic Structure Determination.
  • Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (1994). A Guide to the Complete Interpretation of Infrared Spectra of Organic Structures. Journal of the American Chemical Society. Retrieved from [Link]

  • Stolar, T., et al. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition, 61(23), e202202613. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Nguyen, T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Jacobsen, N. E. (2016).
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Methylphenyl)propanoic acid. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

evaluating the performance of different synthesis routes for 2-Methyl-2-(3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Methyl-2-(3-methylphenyl)propanoic acid (CAS: 93351-25-8) presents a classic challenge in organic process chemistry: the construction of a sterically hindered quaternary carbon center adjacent to an aromatic ring and a carboxyl group. This structural motif is critical in medicinal chemistry, serving as a core scaffold for antihistamines and NSAID analogs.

This guide evaluates three distinct synthesis routes, moving beyond simple recipe listing to analyze the causality of performance. We compare the Industrial Standard (Phase Transfer Catalysis) , the Strategic Short-Cut (Pd-Catalyzed Arylation) , and the Classical Baseline (Anhydrous Alkylation) .

Performance Matrix
MetricRoute A: PTC DialkylationRoute B: Pd-Catalyzed

-Arylation
Route C: Anhydrous Alkylation (NaH)
Step Count 2 (Alkylation + Hydrolysis)1 (Coupling)2 (Alkylation + Hydrolysis)
Overall Yield 85-92%88-95%75-85%
Atom Economy HighModerate (Loss of Bromide/Ligand)High
Safety Profile Excellent (Aqueous/Toluene)Good (Catalyst handling)Poor (Pyrophoric H2 gas, Dry Solvents)
Cost Driver Reagents (MeI)Catalyst (Pd/Ligand)Engineering (Cooling/Inerting)
Scalability High (Kilogram to Ton)Moderate (High cost of goods)Low (Safety constraints)

Strategic Retrosynthesis

The decision-making process hinges on which bond is formed last. Route A and C rely on forming the


 bonds via methylation, while Route B forms the 

bond via cross-coupling.

Retrosynthesis Target Target: 2-Methyl-2-(3-methylphenyl) propanoic acid Nitrile Precursor A/C: 2-Methyl-2-(3-methylphenyl) propanenitrile Target->Nitrile Hydrolysis Ester Precursor B: tert-Butyl Isobutyrate Target->Ester Deprotection ArylHalide Precursor B: 3-Bromotoluene Target->ArylHalide Pd-Catalysis StartMat Starting Material A/C: (3-Methylphenyl)acetonitrile Nitrile->StartMat Double Methylation (PTC or NaH)

Figure 1: Retrosynthetic analysis showing the disconnection strategies.

Deep Dive: Route Evaluation

Route A: Phase Transfer Catalyzed (PTC) Dialkylation

The Industrial Workhorse

This route utilizes Phase Transfer Catalysis to alkylate (3-methylphenyl)acetonitrile. Unlike traditional methods requiring dry solvents and pyrophoric bases, PTC operates in a biphasic system (Toluene/50% NaOH). The quaternary ammonium salt shuttles the cyanide anion into the organic phase, where it reacts with methyl iodide.

  • Why it works: The high concentration of NaOH dehydrates the catalyst-anion pair at the interface, creating a "naked," highly reactive anion in the organic phase. This overcomes the steric barrier of placing two methyl groups on the benzylic carbon.

Experimental Protocol
  • Setup: To a 3-neck flask equipped with mechanical stirring, charge (3-methylphenyl)acetonitrile (1.0 eq), Toluene (5 vol), and Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Base Addition: Add 50% NaOH (aq) (4.0 eq) in one portion. The mixture will form two distinct phases.

  • Alkylation: Cool to 15°C. Add Methyl Iodide (2.5 eq) dropwise over 30 minutes, maintaining internal temperature <25°C (Exothermic!).

  • Reaction: Warm to 40°C and stir vigorously (800 rpm) for 4 hours. Note: Stirring rate is critical for mass transfer.

  • Workup: Dilute with water, separate phases. Wash organic layer with dilute HCl (to remove amine impurities) and brine. Evaporate toluene to yield the intermediate nitrile.

  • Hydrolysis: Reflux the crude nitrile in 60% H2SO4/Acetic Acid (1:1) for 12 hours. Pour into ice water, filter the precipitate, and recrystallize from Hexane/EtOAc.

PTC_Cycle cluster_aq Aqueous Phase (NaOH) cluster_org Organic Phase (Toluene) OH OH- Q_X Q+ X- Q_OH Q+ OH- Q_X->Q_OH Ion Exchange Substrate Substrate-H Active [Substrate]- Q+ Q_OH->Active Deprotonation Product Product-Me Active->Product + MeI - Q+I-

Figure 2: Mechanism of Phase Transfer Catalysis showing the shuttling of the active anion.

Route B: Pd-Catalyzed -Arylation

The Precision Approach

This route reverses the polarity logic. Instead of building the methyl groups onto the aryl core, we couple the pre-formed isobutyrate unit to the aryl ring. This is the most direct route but relies on expensive transition metal catalysis.

  • Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of Pd(0) to the aryl bromide, followed by transmetallation (or binding) of the ester enolate, and finally reductive elimination to form the quaternary center. The use of bulky, electron-rich phosphine ligands (like

    
    ) is mandatory  to facilitate the reductive elimination step, which is otherwise difficult for sterically crowded quaternary centers.
    
Experimental Protocol
  • Catalyst Prep: In a glovebox or under Argon, charge a reaction vial with Pd(dba)2 (1 mol%) and

    
      (2 mol%). Dissolve in Toluene .
    
  • Reagents: Add 3-Bromotoluene (1.0 eq) and Methyl Isobutyrate (1.1 eq).

  • Base: Add Lithium Hexamethyldisilazide (LiHMDS) (1.2 eq, 1M in THF) dropwise. Note: LiHMDS is preferred over NaOtBu to prevent ester hydrolysis or Claisen condensation side reactions.

  • Reaction: Seal and heat to 80°C for 4-6 hours.

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.

  • Purification: The product is the methyl ester. Saponify using LiOH in THF/Water (RT, 2h) to obtain the final acid.

Pd_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L2Pd(Ar)(Br) OxAdd->PdII_Ar TransMet Enolate Binding PdII_Ar->TransMet Complex L2Pd(Ar)(Enolate) TransMet->Complex RedElim Reductive Elimination Complex->RedElim RedElim->Pd0

Figure 3: Catalytic cycle for the


-arylation of esters.
Route C: Classical Anhydrous Alkylation

The Baseline Comparison

Before PTC became standard, this transformation was performed using strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) in dry THF.

  • Critical Flaw: The formation of the second anion (after the first methylation) is significantly slower and requires higher energy due to steric hindrance and the electron-donating effect of the first methyl group. This often leads to incomplete conversion (mixtures of mono- and di-methylated products) unless a large excess of base/methyl iodide is used.

Protocol (For Comparison Only)
  • Suspend NaH (2.2 eq, 60% in oil) in dry THF under

    
    .
    
  • Add (3-methylphenyl)acetonitrile dropwise at 0°C. Evolution of

    
     gas is vigorous.
    
  • Stir for 1 hour to ensure complete deprotonation.

  • Add Methyl Iodide (2.5 eq) dropwise.

  • Reflux for 12 hours. (Note the harsh condition compared to PTC).

Why Avoid:

  • Safety: Large scale

    
     generation.
    
  • Selectivity: Higher risk of "over-alkylation" (though impossible here) or side reactions due to high basicity.

  • Cost: Dry solvents are expensive at scale.

Critical Analysis & Recommendations

When to choose Route A (PTC):
  • Scale: >100g to Multi-ton.

  • Budget: Cost-sensitive projects.

  • Equipment: Standard glass-lined reactors (no need for cryogenic or strictly anhydrous conditions).

  • Sustainability: Water is the co-solvent; high atom economy.

When to choose Route B (Pd-Catalysis):
  • Scale: Discovery phase (<10g) or High-Value Pharmaceutical Intermediates.

  • Complexity: If the aromatic ring contains sensitive functional groups (e.g., esters, nitriles elsewhere) that would not survive the harsh hydrolysis conditions of Route A.

  • Speed: Rapid access to analogs by swapping the aryl bromide.

Final Verdict

For the specific synthesis of 2-Methyl-2-(3-methylphenyl)propanoic acid , Route A (PTC Dialkylation) is the superior method for general production. It balances safety, cost, and yield most effectively. Route B is a powerful alternative only when the substrate complexity precludes the use of strong acids/bases required for nitrile hydrolysis.

References

  • PTC Alkylation Standards

    • Makosza, M., & Jonczyk, A. "Phase-Transfer Alkylation of Nitriles." Organic Syntheses, Coll.[1] Vol. 6, p.897 (1988).

    • Starks, C. M., & Liotta, C. L.[2] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall (1994).[2]

  • Pd-C

    
    -Arylation: 
    
    • Hama, T., & Hartwig, J. F.[3] "

      
      -Arylation of Esters Catalyzed by the Pd(I) Dimer {[P(t-Bu)3]PdBr}2." Organic Letters, 10(8), 1549–1552 (2008).[3] 
      
    • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Buchwald, S. L. "Efficient Synthesis of

      
      -Aryl Esters via Room-Temperature Palladium-Catalyzed Coupling." Journal of the American Chemical Society, 124(42), 12557–12565 (2002). 
      
  • Nitrile Hydrolysis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, p. 1066. (General procedure for hydrolysis of sterically hindered nitriles).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Methyl-2-(3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel during these operations is not merely a regulatory requirement but a cornerstone of scientific excellence and ethical responsibility. This guide provides essential, in-depth safety and logistical information for the handling of 2-Methyl-2-(3-methylphenyl)propanoic acid. As a senior application scientist, my objective is to offer a framework grounded in expertise and practical experience, empowering researchers to manage the risks associated with this compound effectively.

Disclaimer: As a specific Safety Data Sheet (SDS) for 2-Methyl-2-(3-methylphenyl)propanoic acid was not available, the following guidance is based on the safety profiles of structurally similar compounds, such as 2-Methyl-2-phenylpropanoic acid. It is imperative to treat 2-Methyl-2-(3-methylphenyl)propanoic acid with, at a minimum, the same level of precaution as these analogs.

Hazard Identification and Risk Assessment: Understanding the Compound

2-Methyl-2-(3-methylphenyl)propanoic acid, a carboxylic acid derivative, is anticipated to share the hazard profile of similar molecules. Based on data from analogous compounds, the primary hazards are:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: The compound can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing and discomfort.[1][2][4]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of the substance being used, the nature of the experimental procedure (e.g., weighing, dissolution, reaction), and the potential for exposure.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to personal protective equipment, it is crucial to implement robust engineering and administrative controls to minimize exposure.

  • Engineering Controls:

    • Chemical Fume Hood: All manipulations of solid 2-Methyl-2-(3-methylphenyl)propanoic acid that could generate dust, as well as any work with its solutions, should be performed in a properly functioning chemical fume hood.[4] This is the most critical engineering control to prevent inhalation of the compound.

    • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. These SOPs should cover every step from material transport and weighing to reaction quenching and waste disposal.

    • Training: All personnel handling the compound must be thoroughly trained on its hazards, safe handling procedures, and emergency protocols.

    • Restricted Access: Designate specific areas for the handling and storage of this compound and restrict access to authorized personnel only.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are designed to minimize exposure, the use of appropriate PPE is mandatory to protect against any residual risks. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.

Eye and Face Protection
  • Safety Glasses with Side Shields: For low-risk activities involving small quantities of dilute solutions where the risk of splashing is minimal.

  • Chemical Splash Goggles: These are required for any procedure with a higher risk of splashing, such as when transferring solutions or during reactions.[4]

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles when there is a significant risk of splashes or when handling larger quantities of the compound.

Skin and Body Protection
  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times in the laboratory.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a heightened risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In situations with a high potential for exposure, such as a large-scale reaction or a significant spill, a chemical-resistant suit may be necessary.

Hand Protection
  • Gloves: The choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental contact with many chemicals, including carboxylic acids. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[2] For prolonged contact or when handling concentrated solutions, consult a glove compatibility chart to select the most appropriate material.

Respiratory Protection
  • Respirator: In most laboratory-scale operations conducted within a chemical fume hood, respiratory protection beyond the fume hood itself is not typically required. However, if there is a potential for the generation of significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] All personnel required to wear respirators must be medically cleared and fit-tested.

Safe Handling and Operational Procedures

Adherence to meticulous handling procedures is paramount to ensuring a safe working environment.

Weighing and Dispensing
  • Preparation: Don the appropriate PPE as outlined in the table below.

  • Location: Conduct all weighing and dispensing activities inside a chemical fume hood to contain any dust.

  • Technique: Use a spatula to carefully transfer the solid compound. Avoid any actions that could generate dust.

  • Cleaning: Clean any spills immediately using appropriate procedures (see Section 6).

Solution Preparation
  • Glassware: Use clean, dry glassware.

  • Solvent Addition: Add the solvent to the solid compound slowly and in a controlled manner.

  • Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the compound.

Storage
  • Store 2-Methyl-2-(3-methylphenyl)propanoic acid in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • Keep the container tightly sealed when not in use.[1]

  • Ensure the storage container is clearly labeled with the chemical name and all relevant hazard warnings.

Disposal Plan: Responsible Waste Management

All waste containing 2-Methyl-2-(3-methylphenyl)propanoic acid must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and PPE, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2] Do not pour any waste down the drain.[2][3]

Spill and Emergency Procedures

Prompt and appropriate action in the event of a spill or exposure is critical.

Spills
  • Small Spills: For small spills of the solid material, carefully sweep it up to avoid generating dust and place it in a labeled container for hazardous waste disposal.[2] For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel. If the spill is significant or involves volatile solvents, evacuate the entire laboratory and contact the emergency response team.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][3] Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Summary of PPE Recommendations

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Dispensing (Solid) Chemical Splash GogglesNitrile GlovesLab CoatAs needed based on dust generation (typically none in a fume hood)
Solution Preparation Chemical Splash GogglesNitrile GlovesLab CoatNone in a fume hood
Reaction/Experimentation Chemical Splash Goggles and Face ShieldNitrile or other compatible glovesLab Coat and Chemical-Resistant ApronNone in a fume hood
Waste Handling Chemical Splash GogglesNitrile or other compatible glovesLab CoatNone

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Review SDS & SOPs PPE 2. Don Appropriate PPE Prep->PPE Proceed Weigh 3. Weigh/Dispense Solid PPE->Weigh Enter Fume Hood Dissolve 4. Prepare Solution Weigh->Dissolve Transfer React 5. Conduct Experiment Dissolve->React Use in Experiment Decontaminate 6. Decontaminate Glassware React->Decontaminate Post-Experiment Waste 7. Dispose of Hazardous Waste Decontaminate->Waste Segregate Waste RemovePPE 8. Doff PPE Waste->RemovePPE Final Step

Caption: Workflow for the safe handling of 2-Methyl-2-(3-methylphenyl)propanoic acid.

References

  • Capot Chemical. (2010, September 26). MSDS of 2-Methyl-2-phenylpropanoic Acid. Retrieved from [Link]

  • Angene Chemical. (2025, March 1). Safety Data Sheet. Retrieved from [Link]

  • metasci. (n.d.). Safety Data Sheet 3-(2-Methylphenyl)propanoic acid. Retrieved from [Link]

  • CPAChem. (2023, October 17). Safety data sheet. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-methyl-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.